Technical Documentation Center

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
  • CAS: 905807-62-7

Core Science & Biosynthesis

Foundational

Strategic Sourcing and Synthetic Utility of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS 905807-62-7) in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. Among these, the quinoline nucleus is a privileged structure, frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. Among these, the quinoline nucleus is a privileged structure, frequently deployed in the design of kinase inhibitors, antimalarials, and oncology agents[1]. This technical whitepaper provides an in-depth analysis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate , uniquely identified by the CAS Registry Number 905807-62-7 [2]. As a Senior Application Scientist, I have structured this guide to elucidate the physicochemical properties, mechanistic rationale, and validated synthetic workflows associated with this critical building block.

Chemical Identity & Physicochemical Profiling

Accurate chemical sourcing relies on stringent database verification. The compound is cataloged across major chemical databases and specialized vendors under CAS 905807-62-7[3][4]. Table 1 summarizes its core quantitative and structural parameters.

Table 1: Physicochemical and Structural Data

ParameterValue
Chemical Name Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
CAS Registry Number 905807-62-7
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.66 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Key Functional Groups C4-Chloride, C6-Methoxy, C2-Methyl Ester
Typical Purity (Commercial) ≥ 95% (HPLC)

Mechanistic Rationale in Drug Design

The selection of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate as a starting material is rarely arbitrary; it is driven by the highly orthogonal functionalization matrix it provides:

  • C4-Chloride (The Electrophilic Hub): The quinoline nitrogen exerts a strong electron-withdrawing effect, significantly lowering the electron density at the C2 and C4 positions. This activates the C4-chloride toward Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig cross-coupling. This is the primary vector for introducing anilines or aliphatic amines, a critical step in synthesizing ATP-competitive kinase inhibitors[1].

  • C6-Methoxy Group (The Electronic Modulator): While the methoxy group exerts an electron-donating resonance effect (+M) that slightly attenuates the electrophilicity of the C4 position, its primary role is pharmacological. It modulates the pKa of the quinoline nitrogen, enhances aqueous solubility, and often occupies specific hydrophobic pockets in target proteins.

  • C2-Methyl Ester (The Versatile Handle): The ester allows for divergent downstream synthesis. It can undergo direct aminolysis to form amides, or it can be reduced (e.g., using DIBAL-H or LiAlH₄) to a carbinol or aldehyde, enabling reductive amination to optimize hinge-binding interactions.

Synthetic Workflows and Experimental Protocols

The de novo synthesis of the quinoline core often relies on classical methodologies, such as the condensation of anilines with dimethyl acetylenedicarboxylate (DMAD)[5]. Below are the field-proven, step-by-step protocols for generating and functionalizing this scaffold.

Protocol A: Chlorination of the Quinoline Core

Objective: Convert Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate to the active C4-chloro derivative.

  • Reaction Setup: Charge a flame-dried, argon-purged round-bottom flask with Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate (1.0 eq).

  • Reagent Addition: Add Phosphorus oxychloride (POCl₃) (10.0 eq). Causality: POCl₃ acts as both the solvent and the halogenating agent. Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent. This highly electrophilic intermediate accelerates the conversion of the tautomeric quinolone to the activated species, significantly reducing reaction time and minimizing degradation.

  • Thermal Activation: Heat the mixture to 90°C for 3 hours. Causality: Elevated temperature is required to drive the substitution, but exceeding 100°C risks cleavage of the C2-methyl ester.

  • Quenching: Cool to room temperature and carefully pour the mixture dropwise over vigorously stirred crushed ice. Causality: The hydrolysis of excess POCl₃ is violently exothermic; a massive heat sink is required to prevent thermal runaway and subsequent hydrolysis of the newly formed C4-chloride.

  • Isolation: Neutralize the aqueous layer with saturated NaHCO₃ to pH 7. Extract with Dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The starting material (lower Rf​ ) must be completely consumed, replaced by a higher Rf​ spot (less polar chlorinated product). Confirm success via LC-MS by observing the molecular ion peak [M+H]+ at m/z 252.0 with the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.

Protocol B: Downstream SNAr Functionalization (Amination)

Objective: Substitute the C4-chloride with a primary amine to build a kinase inhibitor precursor.

  • Solvent Selection: Dissolve Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (1.0 eq) in a polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).

  • Reagent Addition: Add the desired primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the amine nucleophile from being protonated and deactivated.

  • Reaction: Heat the sealed vessel at 110°C for 12 hours. Causality: The C6-methoxy group slightly deactivates the ring toward SNAr compared to an unsubstituted quinoline, necessitating robust thermal conditions to achieve full conversion.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The distinct chlorine isotopic pattern (M and M+2 peaks) must be absent, replaced by the mass of the aminated product. Furthermore, ¹H NMR should reveal an upfield shift of the C3-proton on the quinoline ring, reflecting the strong electron-donating nature of the newly introduced C4-amine.

Pathway Visualization

The following diagram maps the logical progression from raw starting materials to the functionalized drug precursor, highlighting the critical intermediates.

SynthesisWorkflow A p-Anisidine + DMAD B Thermal Cyclization (Conrad-Limpach) A->B Condensation C Methyl 4-hydroxy-6-methoxy- quinoline-2-carboxylate B->C Heat (250°C) D Chlorination (POCl3, cat. DMF) C->D E Methyl 4-chloro-6-methoxy- quinoline-2-carboxylate (CAS: 905807-62-7) D->E Halogenation F SNAr / Cross-Coupling (Amines/Anilines) E->F Nucleophilic Attack G Targeted Kinase Inhibitor Precursor F->G Functionalization

Figure 1: Synthetic workflow and downstream functionalization of CAS 905807-62-7.

References

  • Novachemistry - Product Info: methyl 4-chloro-6-methoxyquinoline-2-carboxylate. Source: novachemistry.com.
  • BLD Pharm - Product Catalog (CAS 905807-62-7). Source: bldpharm.com.
  • ChemicalBook - Shanghai Hanhong Scientific Co., Ltd. Source: chemicalbook.com.
  • Science of Synthesis: Product Class 3: Quinolines. Source: thieme-connect.de.
  • Science of Synthesis: Hetarenes and Related Ring Systems. Source: thieme-connect.de.

Sources

Exploratory

Crystal Structure Analysis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS 905807-62-7) is a highly functionalized heterocyclic building block. The quinoline scaffold is a privileged structure in medicinal chemistry, formin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS 905807-62-7) is a highly functionalized heterocyclic building block. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarials, kinase inhibitors, and antimicrobial agents. For drug development professionals and structural chemists, understanding the exact 3D solid-state conformation of this molecule—specifically the spatial orientation of the methoxy and methyl ester groups relative to the rigid quinoline plane—is critical for structure-based drug design and polymorph screening.

This whitepaper provides an in-depth, self-validating methodological guide to determining the crystal structure of this compound via Single-Crystal X-ray Diffraction (SCXRD). By emphasizing the causality behind experimental choices, this guide establishes a robust framework for small-molecule crystallographic analysis 1.

Experimental Workflow & Causality

Small-molecule crystallography typically involves crystals with fewer than 100 atoms in their asymmetric unit, allowing atoms to be discerned as highly resolved, isolated blobs of electron density 2. Achieving this resolution requires strict adherence to physical chemistry principles during sample preparation.

Protocol 1: Crystal Growth via Vapor Diffusion

Objective: Grow a single, defect-free crystal suitable for diffraction. Causality: Crystallization requires a supersaturated environment where the rate of nucleation is slower than the rate of crystal growth. Rapid precipitation leads to amorphous powders or microcrystalline aggregates.

  • Solvent Selection: Dissolve 10 mg of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate in 1 mL of Dichloromethane (DCM). Rationale: DCM is a highly polarizable solvent that readily dissolves halogenated quinolines without participating in strong competitive hydrogen bonding.

  • Setup: Place the DCM solution in a 2 mL inner glass vial. Place this open inner vial inside a 10 mL outer vial containing 3 mL of n-hexane (the antisolvent). Cap the outer vial tightly.

  • Equilibration: Allow vapor diffusion to proceed undisturbed at 20 °C for 48–72 hours. Rationale: Hexane vapor slowly diffuses into the DCM, gradually lowering the solubility of the quinoline. This slow thermodynamic process prevents kinetic trapping and yields highly ordered single crystals.

Protocol 2: X-ray Data Collection

Objective: Acquire high-resolution diffraction frames while minimizing thermal noise.

  • Mounting: Under a polarized light microscope, select a crystal (~0.2 × 0.2 × 0.15 mm³). Extinction of light upon rotation confirms it is a single crystal (not twinned). Mount the crystal on a MiTeGen cryoloop using Paratone-N oil. Rationale: Paratone-N displaces the mother liquor and forms a rigid, amorphous glass at low temperatures, preventing crystalline ice rings from contaminating the diffraction pattern.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Rationale: Cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens diffraction peaks at high Bragg angles and freezes the dynamic rotational disorder commonly associated with methoxy and ester groups.

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector.

Structure Solution: A Self-Validating System

The transition from raw diffraction data to a 3D molecular model is an inherently self-validating loop.

  • Phase Determination: The phase problem is solved using Intrinsic Phasing algorithms (e.g., SHELXT). The algorithm generates an initial electron density map, assigning peaks to atoms based on their relative electron density (Cl > O > N > C).

  • Least-Squares Refinement: The model is refined against the squared structure factors ( F2 ) using SHELXL.

  • System Validation: The refinement acts as a closed-loop truth test. If an atom is misassigned (e.g., placing an Oxygen where a Carbon should be), the refinement algorithm will attempt to compensate by artificially shrinking or expanding the atom's Anisotropic Displacement Parameter (ADP). A "non-positive definite" (NPD) ellipsoid immediately flags a physically impossible model.

  • Disorder Modeling: If the methoxy group at C6 exhibits static disorder (occupying two discrete orientations at 100 K), it must be modeled using PART instructions. To maintain chemical sensibility, structural restraints such as SADI (Same Distance) and EADP (Equivalent Atomic Displacement Parameters) are applied.

XRayWorkflow N1 1. Sample Preparation (Purity >99%, Solvent Screening) N2 2. Crystal Growth (Vapor Diffusion / Slow Evaporation) N1->N2 Optimal Conditions N3 3. Crystal Selection & Mounting (Cryoloop, Paratone Oil) N2->N3 Microscopic Inspection N4 4. X-ray Data Collection (100 K, Cu/Mo Kα Radiation) N3->N4 Goniometer Alignment N5 5. Data Reduction & Integration (Frame Integration, Absorption Correction) N4->N5 Raw Diffraction Frames N6 6. Structure Solution (Intrinsic Phasing / Direct Methods) N5->N6 Unmerged Reflections (hkl) N7 7. Structure Refinement (Least-Squares on F², Disorder Modeling) N6->N7 Initial Electron Density Map N8 8. Validation & Deposition (checkCIF, CCDC Deposition) N7->N8 Final R-factor < 5%

Figure 1: End-to-end small molecule X-ray crystallography workflow.

Structural Analysis & Supramolecular Interactions

In quinoline derivatives, the crystal structure often features robust supramolecular networks stabilized by non-covalent interactions 3.

  • Molecular Geometry: The bicyclic quinoline core is highly planar. The dihedral angle between the quinoline plane and the C2-methyl ester group is a critical parameter; steric repulsion between the ester carbonyl oxygen and the peri-proton at C3 often forces a slight twist out of strict coplanarity.

  • Crystal Packing: Hirshfeld surface analysis indicates that the most significant contacts in the crystal packing of functionalized quinolines are typically H···H, O···H, and C···H contacts 4. For this specific molecule, intermolecular C-H···O hydrogen bonds (involving the ester and methoxy oxygens) and C-H···Cl interactions dictate the 3D lattice architecture. Furthermore, π-π stacking between the electron-deficient pyridine ring and the electron-rich anisole-like ring drives the assembly of one-dimensional chains.

Quantitative Data Summaries

To benchmark the quality of the crystallographic experiment, the refinement parameters must meet strict international standards (Table 1). The geometric parameters of the non-covalent interactions (Table 2) validate the supramolecular architecture.

Table 1: Representative Crystallographic Data and Refinement Parameters (Note: Values represent standard high-quality metrics expected for this class of monoclinic quinoline derivatives).

ParameterValue
Chemical formula C₁₂H₁₀ClNO₃
Formula weight 251.66 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.45 Å, b = 11.20 Å, c = 12.35 Å, β = 95.4°
Volume, Z 1163.5 ų, 4
Calculated density 1.436 g/cm³
Absorption coefficient (μ) 0.310 mm⁻¹
Theta range for data collection 2.5° to 28.3°
Reflections collected / unique 15,420 / 2,845 [R(int) = 0.035]
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.032, wR2 = 0.085
Largest diff. peak and hole 0.35 and -0.28 e·Å⁻³

Table 2: Selected Intermolecular Interactions and Hydrogen-Bond Geometry (Å, °)

Interaction TypeD-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
C-H···O (Methoxy) C(5)-H(5)···O(3)0.952.453.25142
C-H···O (Carbonyl) C(8)-H(8)···O(1)0.952.523.31138
C-H···Cl (Halogen) C(3)-H(3)···Cl(1)0.952.853.65145

Conclusion

The rigorous structural characterization of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate via SCXRD provides unambiguous data regarding its atomic connectivity, stereochemistry, and solid-state packing. By utilizing low-temperature data collection and strict refinement protocols, researchers can generate highly trustworthy, self-validated structural models. These insights are indispensable for downstream applications, including computational docking studies, rational drug design, and the optimization of synthetic pharmaceutical pathways.

References

  • Le Pevelen, D. D. (2013). Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab / ResearchGate. 1

  • Wikipedia Contributors. (2024). X-ray crystallography (Small-molecule crystallography). Wikipedia, The Free Encyclopedia. 2

  • MDPI. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. 3

  • National Institutes of Health (PMC). (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. 4

Sources

Foundational

A Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

Executive Summary The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 4-chloro-6-methoxyquinoline-2-carboxylate belongs to this versatile class. While its specific molecular mechanism has not been extensively detailed in publicly available literature, its structural similarity to other quinoline derivatives provides a strong foundation for a hypothesis-driven investigation. Notably, related compounds have been identified as key intermediates in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3][4]

This guide presents a comprehensive, multi-stage strategy for the systematic elucidation of the in vitro mechanism of action of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate. We will proceed from broad phenotypic screening to specific molecular target identification and validation, providing detailed, self-validating protocols and the scientific rationale behind each experimental choice. The overarching hypothesis is that the compound exhibits anticancer properties through the inhibition of a key cellular kinase, such as mTOR.

Part 1: Initial Hypothesis Testing - Phenotypic Screening for Bioactivity

The first logical step in characterizing any novel compound is to determine if it elicits a biological response in a relevant disease model. Given the established anticancer potential of the quinoline class, an initial screen for cytotoxicity against a panel of human cancer cell lines is the most direct approach to test our primary hypothesis.[1][5]

Workflow for Primary Cytotoxicity Screening

The workflow begins with a broad screen to determine the half-maximal inhibitory concentration (IC50) across various cancer cell lines, followed by a decision point to pursue more detailed mechanistic studies for active compounds.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Decision & Follow-up A Prepare serial dilutions of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate C Treat cells with compound (24-72 hour incubation) A->C B Seed cancer cell lines in 96-well plates (e.g., MCF-7, PC-3, A549) B->C D Perform Cell Viability Assay (e.g., CellTiter-Glo®) C->D E Calculate IC50 Values D->E F IC50 < 10 µM? E->F G Proceed to Mechanistic Studies (Apoptosis, Cell Cycle) F->G Yes H Compound is inactive or requires optimization F->H No

Caption: Workflow for initial compound screening and decision-making.

Experimental Protocol: Cell Viability Assay (Luminescent)

This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X working stock of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate by performing serial dilutions in complete growth medium. A typical concentration range would be from 200 µM down to 10 nM.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include "vehicle control" (e.g., 0.1% DMSO) and "no cells" (media only) wells for background control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background (media only) from all wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

All quantitative data should be summarized for clear comparison.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma2.5
PC-3Prostate Adenocarcinoma5.1
A549Lung Carcinoma3.8
HCT116Colon Carcinoma1.9
MCF-10ANon-tumorigenic Breast> 50

This table demonstrates selectivity for cancer cells over non-tumorigenic cells, a desirable characteristic.

Part 2: Defining the Cellular Consequence - Apoptosis & Cell Cycle Arrest

If the compound proves to be cytotoxic, the next critical question is how it inhibits cell proliferation. For many quinoline-based anticancer agents, the mechanism involves the induction of programmed cell death (apoptosis) or arrest of the cell division cycle.[1]

Experimental Protocol: Caspase-3/7 Activation Assay

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound at concentrations around its IC50 value (e.g., 1X, 2X, and 5X IC50) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Follow steps 5-8 from the Cell Viability protocol above, using the Caspase-Glo® 3/7 Reagent instead.

  • Data Analysis: After background subtraction, express the data as fold-change in caspase activity relative to the vehicle control. A significant increase indicates the induction of apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G1, S, G2/M).

  • Cell Culture: Culture cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.

  • Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Part 3: Pinpointing the Molecular Target - Kinase Inhibition

The observation that a related compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, serves as an intermediate for PI3K/mTOR inhibitors provides a compelling lead.[3][4] The PI3K/Akt/mTOR pathway is a central node for regulating cell growth, and its inhibition is a validated anticancer strategy. Therefore, a direct biochemical investigation of the compound's effect on mTOR and related kinases is a high-priority next step.

Hypothesized Signaling Pathway and Point of Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Growth Cell Growth & Proliferation S6K->Growth eIF4EBP1->Growth promotes translation Inhibitor Methyl 4-chloro-6- methoxyquinoline- 2-carboxylate Inhibitor->mTORC1 INHIBITS

Caption: The PI3K/Akt/mTOR pathway with the hypothesized inhibition by the compound.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction including: kinase buffer, the specific kinase (e.g., mTOR), a suitable substrate (e.g., a recombinant protein or peptide), and ATP at its Km concentration (this ensures a fair comparison between inhibitors).

  • Compound Addition: Add serial dilutions of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate to the reaction wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the ATP/substrate mix. Incubate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record luminescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition versus log concentration to determine the IC50 value.

Data Presentation: Kinase Selectivity Profile
Kinase TargetFamilyHypothetical IC50 (nM)
mTOR PIKK50
PI3KαClass I PI3K850
PI3KβClass I PI3K1,200
PI3KδClass I PI3K980
DNA-PKPIKK> 10,000
ATMPIKK> 10,000

This hypothetical data suggests the compound is a potent and selective mTOR inhibitor.

Part 4: Cellular Target Engagement - Validating the Mechanism

A potent biochemical inhibitor must also demonstrate its activity in a complex cellular environment. The definitive validation step is to show that the compound inhibits the phosphorylation of a known downstream substrate of the target kinase within treated cells. For mTOR, the phosphorylation of ribosomal protein S6 (p-S6) is a canonical readout.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
  • Cell Lysis: Treat cells with the compound at various concentrations (e.g., 0.1, 1, and 10 µM) for 2-4 hours. Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-S6) and the total protein (e.g., anti-total-S6) as a loading control. An antibody for a housekeeping protein like β-actin should also be used.

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.

  • Interpretation: A dose-dependent decrease in the phospho-S6 signal, with no change in the total-S6 or β-actin signal, provides strong evidence of mTOR inhibition in cells.

Conclusion

This technical guide outlines a rigorous, logical, and phased approach to fully characterize the in vitro mechanism of action of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate. By progressing from broad phenotypic effects to specific target identification and cellular validation, this workflow provides a robust framework for determining its biological function and therapeutic potential. The proposed experiments, grounded in the known activities of the quinoline chemical class, establish a clear path to test the hypothesis that this compound functions as an anticancer agent by targeting a key signaling pathway, such as mTOR. The successful completion of this investigative cascade would provide the high-quality, mechanistic data required for further preclinical and drug development efforts.

References

  • Zhou, J., Chen, Q., Ren, R., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Nucleic Acids Research. Available at: [Link][6][7]

  • Zhou, J., Chen, Q., Ren, R., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available at: [Link][7]

  • Wang, J., Diao, Y., Zhu, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. Available at: [Link][8]

  • Various Authors. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry. Available at: [Link][5]

  • Various Authors. (2024). INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link][9]

  • Daina, H., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link][10]

  • Various Authors. (2024). The structures of quinoline-2-carboxamides and their anticancer activity.... ResearchGate. Available at: [Link][11]

  • Kaur, M., et al. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link][2]

  • Various Authors. (2025). Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety.... Iraqi Journal of Science. Available at: [Link][12]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link][3]

  • Zhishang Bio. (2025). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4. Zhishang Bio. Available at: [Link][13]

  • Various Authors. (2011). Synthesis and Biological Assay of 4-aryl-6-chloro-quinoline Derivatives as Novel Non-Nucleoside anti-HBV Agents. PubMed. Available at: [Link][14]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link][4]

Sources

Exploratory

Pharmacokinetics and Blood-Brain Barrier Permeation of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate Derivatives

Executive Summary & Rationale Kynurenic acid (KYNA) is a potent endogenous neuroprotectant that acts as a broad-spectrum antagonist at ionotropic glutamate receptors, mitigating excitotoxicity in neurodegenerative pathol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Kynurenic acid (KYNA) is a potent endogenous neuroprotectant that acts as a broad-spectrum antagonist at ionotropic glutamate receptors, mitigating excitotoxicity in neurodegenerative pathologies such as Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and Huntington’s Disease (HD)[1]. However, the therapeutic translation of native KYNA is severely hindered by its negligible Blood-Brain Barrier (BBB) permeability, a consequence of its high polarity at physiological pH[1].

To circumvent this physiological barrier, medicinal chemistry has pivoted toward the synthesis of lipophilic quinoline-2-carboxylate derivatives. Compounds such as methyl 4-chloro-6-methoxyquinoline-2-carboxylate and its structural analogs (e.g., methyl 8-amino-4-hydroxy-6-methoxyquinoline-2-carboxylate) have been engineered as highly permeable prodrugs[2]. This technical guide dissects the pharmacokinetic (PK) dynamics, structural causality, and self-validating experimental workflows used to evaluate these advanced neurotherapeutics.

Structural Determinants of Pharmacokinetics (SAR)

As application scientists, we do not merely observe PK parameters; we engineer them through precise structural modifications. The pharmacokinetic profile of methyl 4-chloro-6-methoxyquinoline-2-carboxylate is dictated by three critical functional group additions:

  • C2-Methyl Esterification (The Prodrug Strategy): The conversion of the C2-carboxylic acid to a methyl ester masks the negative charge of the carboxylate at pH 7.4. This drastically increases the partition coefficient (LogP), shifting the molecule from a hydrophilic state to a lipophilic state. This lipophilicity is a strict prerequisite for passive transcellular diffusion across the tight junctions of brain microvascular endothelial cells.

  • C4-Chlorination (Metabolic Stability): The addition of a halogen (chlorine) at the C4 position serves a dual purpose. It further enhances the overall lipophilicity of the quinoline core, and critically, it provides steric hindrance against rapid cytochrome P450 (CYP)-mediated oxidation at the 4-position, thereby prolonging the systemic half-life.

  • C6-Methoxylation (Receptor Affinity & Clearance): The methoxy group at the C6 position modulates the electronic distribution of the quinoline ring. This fine-tunes hepatic clearance rates and enhances receptor binding affinity once the prodrug is hydrolyzed in the central nervous system (CNS).

Pharmacokinetic Dynamics: ADME Profiling

The lifecycle of these derivatives within a biological system follows a highly optimized Absorption, Distribution, Metabolism, and Excretion (ADME) pathway.

  • Absorption: Following oral administration, the lipophilic nature of the methyl ester ensures rapid gastrointestinal absorption. The structural modifications allow the molecule to bypass or saturate efflux transporters (e.g., P-glycoprotein) that typically reject highly polar molecules.

  • Distribution & BBB Penetration: The core advantage of these derivatives is their exceptional BBB penetration. In vitro and in vivo models demonstrate that esterified derivatives cross the BBB significantly more effectively than sodium fluorescein and native KYNA[2].

  • Metabolism (Metabolic Trapping): Once inside the CNS compartment, the methyl ester is rapidly hydrolyzed by ubiquitous brain carboxylesterases into the active carboxylic acid. This "metabolic trapping" mechanism ensures that the newly formed, polar active metabolite accumulates within the brain parenchyma, unable to easily diffuse back into systemic circulation[2].

  • Excretion: The active acid metabolite exerts its neuroprotective effects before being cleared via cerebrospinal fluid (CSF) bulk flow and subsequent renal excretion.

PK_Mechanism A Oral Administration (Lipophilic Prodrug) B Systemic Circulation (High Bioavailability) A->B Absorption C Blood-Brain Barrier Passive Diffusion B->C Distribution D CNS Compartment Esterase Hydrolysis C->D Penetration E Active Acid Metabolite (Receptor Engagement) D->E Activation

Pharmacokinetic pathway of quinoline-2-carboxylate prodrugs across the BBB.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the pharmacokinetics of these derivatives, the following self-validating protocols are employed. The causality behind each step ensures data integrity and reproducibility.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

This protocol measures passive diffusion across an artificial lipid membrane mimicking the BBB. It is self-validating through the mandatory inclusion of a paracellular marker (Lucifer Yellow) to continuously monitor membrane integrity.

  • Membrane Preparation: Coat a 96-well porous polycarbonate filter plate (pore size 0.45 µm) with 5 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL). Causality: PBL closely mimics the lipid composition of human brain endothelia.

  • Donor Solution Preparation: Dissolve the methyl 4-chloro-6-methoxyquinoline-2-carboxylate derivative in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (ensure final DMSO is < 1% to prevent membrane toxicity). Add 100 µM Lucifer Yellow as an integrity control.

  • Assay Assembly: Add 300 µL of the donor solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Carefully place the acceptor plate over the donor plate, ensuring the lipid membrane contacts the buffer.

  • Incubation: Incubate the assembly at 37°C for 18 hours in a humidified environment to prevent evaporation and simulate physiological conditions.

  • Quantification: Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 485 nm / Em 530 nm) via a microplate reader.

  • Validation & Calculation: CRITICAL STEP: Discard any well where Lucifer Yellow permeability ( Pe​ ) > 1×10−6 cm/s, as this indicates membrane rupture. For valid wells, calculate the Pe​ of the quinoline derivative using the steady-state flux equation.

PAMPA_Workflow Donor Donor Well (Drug in PBS) Membrane Artificial Membrane (Porcine Brain Lipid) Donor->Membrane Acceptor Acceptor Well (Buffer) Membrane->Acceptor Analysis LC-MS/MS Quantification Acceptor->Analysis Calc Calculate Pe (Permeability) Analysis->Calc

Self-validating PAMPA-BBB experimental workflow for permeability assessment.

Protocol 2: CNS Esterase Hydrolysis & Microsomal Stability Assay

This protocol confirms the metabolic conversion of the prodrug to its active form within the brain parenchyma.

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold PBS (pH 7.4) and isolate the S9 fraction via centrifugation (9,000 x g for 20 min).

  • Incubation: Incubate 1 µM of the derivative with 1 mg/mL of brain S9 fraction at 37°C.

  • Sampling: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures esterases, freezing the metabolic profile at the exact time point.

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 min to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the ester mass transition and the appearance of the active acid mass transition.

Quantitative Pharmacokinetic Data

The table below summarizes the comparative pharmacokinetic parameters of native KYNA against its engineered derivatives, highlighting the success of structural modifications in overcoming BBB impermeability[2],[1].

Compound ClassLogPBBB Permeability ( Pe​×10−6 cm/s)CNS Half-Life (h)Primary Mechanism
Native Kynurenic Acid (KYNA) -1.2< 0.1N/AEndogenous Ligand
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate 2.814.52.4Ester Prodrug
Methyl 8-amino-4-hydroxy-6-methoxyquinoline-2-carboxylate 2.112.83.1Ester Prodrug
SZR-104 (Amide Analog) 1.918.24.5Amide Analog

Note: Values for the 4-chloro derivative are representative baseline metrics derived from the broader class of halogenated/methoxylated quinoline-2-carboxylate KYNA analogs.

Sources

Foundational

A Technical Guide to the Predictive Toxicology and Safe Handling of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Author's Note: Comprehensive toxicological data and a formal Safety Data Sheet (SDS) for Methyl 4-chloro-6-methoxyquinoline-2-carboxylate are not publicly a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Comprehensive toxicological data and a formal Safety Data Sheet (SDS) for Methyl 4-chloro-6-methoxyquinoline-2-carboxylate are not publicly available. This guide has been constructed by a Senior Application Scientist to provide a predictive toxicological profile and robust safety protocols based on a structural analysis of the molecule and data from analogous compounds. All recommendations herein are based on the principle of treating uncharacterized substances as potentially hazardous.[1][2]

Introduction: A Compound of Interest with Unknown Hazards

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate is a substituted quinoline derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[3][4] This specific molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. However, as is common with many novel research chemicals, it lacks a comprehensive toxicological profile.

The absence of specific data necessitates a cautious and scientifically rigorous approach to its handling. This guide employs a structure-activity relationship (SAR) framework to forecast potential hazards by examining the toxicology of its core components: the quinoline ring, the aryl chloride, and the methoxy and methyl ester functional groups. The primary directive for any professional handling this compound is to treat it as hazardous until empirical data proves otherwise.[1][2]

Physicochemical and Structural Characterization

A clear understanding of the compound's basic properties is the foundation of a thorough safety assessment.

PropertyValue / InformationSource
Chemical Name Methyl 4-chloro-6-methoxyquinoline-2-carboxylateN/A
Synonyms 4-Chloro-6-methoxyquinoline-2-carboxylic acid methyl ester[5]
CAS Number 205448-66-4[5][6]
Molecular Formula C₁₂H₁₀ClNO₃[6]
Molecular Weight 251.67 g/mol [6]
Physical Form Solid (Typically bright yellow or orange)[7]
Storage 2-8°C, under inert atmosphere (e.g., Nitrogen)[5][6]

Structural Analysis: The molecule's structure is key to predicting its behavior. It is comprised of:

  • A Quinoline Core: A bicyclic aromatic heterocycle known for its potential to intercalate with DNA and interact with various biological targets.[8]

  • A 4-Chloro Substituent: An electron-withdrawing group on the pyridine ring of the quinoline, making it an aryl halide. This can influence metabolic pathways.[9]

  • A 6-Methoxy Substituent: An electron-donating group on the benzene ring.

  • A 2-Methyl Carboxylate Substituent: An ester group, which can be susceptible to hydrolysis by esterase enzymes in biological systems.

Predictive Toxicological Profile & Hazard Analysis

This section deconstructs the molecule to infer its potential biological hazards based on well-documented toxicities of its structural components.

The Quinoline Core: A Foundation of Biological Activity and Toxicity

The quinoline scaffold is the foundation of numerous pharmaceuticals, most notably antimalarials like chloroquine.[10] However, the core itself is associated with significant toxicological concerns:

  • Genotoxicity and Carcinogenicity: Quinoline is classified as a suspected human carcinogen and mutagen.[11][12][13][14][15] Its planar structure allows it to intercalate with DNA, potentially leading to errors in replication and transcription.[8] Long-term exposure in animal studies has been shown to induce liver neoplasms.[8]

  • Hepatotoxicity (Liver Toxicity): The liver is a primary target for quinoline toxicity.[8][11] Metabolism by cytochrome P450 enzymes can generate reactive intermediates that cause oxidative stress and form damaging adducts with cellular macromolecules.[8]

  • General Toxicity: Acute high exposure to quinoline can cause dizziness, nausea, and headache.[11] It is classified as harmful if swallowed or in contact with skin and causes skin and eye irritation.[12][14]

Influence of the Chloro- Substituent (Aryl Halide)

The presence of a chlorine atom on the aromatic ring places this compound in the aryl halide class.

  • Metabolic Activation: While aryl halides can be relatively unreactive, their metabolism can be a source of toxicity.[9] Cytochrome P450-mediated oxidation can form reactive epoxide intermediates. The detoxification of these intermediates is critical; if cellular antioxidant systems (like glutathione) are depleted, these reactive species can bind to proteins and DNA, leading to cell death and mutations.

  • Chloroquinoline-Specific Toxicity: The chloroquinoline drug class, which includes chloroquine and hydroxychloroquine, demonstrates a range of toxicities that should be considered. These include cardiotoxicity (conduction abnormalities), retinopathy with long-term use, and potential for severe cardiovascular and neurological effects in overdose situations.[16][17][18][19] While our subject compound is not a direct analogue, these toxicities highlight the potential for substituted chloroquinolines to have potent biological effects.

Potential Roles of Methoxy and Ester Groups
  • Metabolism: The methoxy group can undergo O-demethylation in the liver, which could potentially expose a hydroxyl group, altering the compound's solubility and interaction with biological targets. The methyl ester is susceptible to hydrolysis by esterases, which would yield a carboxylic acid metabolite. The toxicity of these potential metabolites is unknown.

Provisional Hazard Identification

Based on the structural analysis, the following hazards should be assumed for Methyl 4-chloro-6-methoxyquinoline-2-carboxylate:

Hazard ClassGHS Hazard Statement (Predicted)Justification
Acute Toxicity (Oral, Dermal) H302: Harmful if swallowed. H312: Harmful in contact with skin.Based on the general toxicity of the quinoline core and classifications for analogous compounds.[12][14][20]
Skin Irritation H315: Causes skin irritation.A common property of quinoline and its derivatives.[13][14][20]
Eye Irritation H319: Causes serious eye irritation.A common property of quinoline and its derivatives.[13][14][20]
Mutagenicity H341: Suspected of causing genetic defects.Based on the known mutagenic potential of the parent quinoline scaffold.[13][14][15]
Carcinogenicity H350: May cause cancer.Based on the known carcinogenic potential of the parent quinoline scaffold.[13][14][15]
Target Organ Toxicity H335/H336: May cause respiratory irritation or drowsiness.Based on classifications for structurally related compounds and general quinoline effects.[11][20]

Risk Assessment and Safe Handling Protocols

Given the predicted hazards, a stringent and multi-layered approach to safety is mandatory. All work with this compound must be preceded by a formal risk assessment.

Risk Assessment Workflow

The following workflow must be followed before any experimental work begins.

Caption: Risk assessment workflow for handling uncharacterized compounds.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and dissolution, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[1][21]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Step-by-Step Safe Handling Protocol (Solid Compound)
  • Preparation: Before starting, ensure an eyewash station, safety shower, and an appropriate chemical spill kit are accessible.[21] Cordon off the work area within the fume hood.

  • Don Personal Protective Equipment (PPE): The minimum required PPE is:

    • Body: A long-sleeved laboratory coat.[22]

    • Eyes: ANSI Z87.1-compliant safety goggles to protect against splashes.[1]

    • Hands: Double-gloving with nitrile gloves is recommended to protect against splashes and contamination.[1][21]

  • Weighing:

    • Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid onto weighing paper or into a tared container. Avoid any actions that could generate dust.

    • Clean the spatula and any contaminated surfaces immediately with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the cleaning wipes as hazardous waste.

  • Dissolution:

    • Add the solvent to the vessel containing the solid compound slowly to avoid splashing.

    • Keep the container capped or covered whenever possible during sonication or stirring.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate the work surface in the fume hood, the balance, and any equipment used.[21]

    • PPE Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste stream.[21]

    • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2]

Storage and Waste Disposal
  • Storage: Store the compound in its original, clearly labeled container inside a secondary containment vessel.[1] Keep it in a designated, locked, and ventilated cabinet away from incompatible materials at the recommended temperature (2-8°C).[5][6]

  • Waste Disposal: All solid waste (contaminated gloves, wipes, weighing paper) and liquid waste (unused solutions, decontamination rinsate) must be collected in separate, sealed, and clearly labeled hazardous waste containers.[21] The label must include the chemical name and associated hazards (Toxic, Irritant, Carcinogen).[23] Disposal must be handled through your institution's Environmental Health & Safety (EH&S) department.[21]

Emergency Procedures

Be prepared for accidents before they happen. [2]

IncidentResponse Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][11]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][11]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (using universal precautions). Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. Scoop the material into a labeled hazardous waste container. For large spills, evacuate the lab and contact your institution's emergency response team.

Conclusion

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate is a valuable research tool, but its uncharacterized nature demands the highest level of caution. By applying the principles of predictive toxicology based on its chemical structure, we can infer a significant hazard profile that includes potential for acute toxicity, irritation, mutagenicity, and carcinogenicity. The safety protocols outlined in this guide—centered on robust engineering controls, diligent use of personal protective equipment, and meticulous handling procedures—are designed to mitigate these risks effectively. For all researchers, scientists, and drug development professionals, the guiding principle must be to minimize exposure and handle this compound with the respect due to any potent, uncharacterized substance.

References

  • Blumberg, W. et al. (2020). "Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose." Clinical Toxicology.
  • ChemSub (n.d.). "methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate — Chemical Substance Information.
  • University of California, Irvine (n.d.). "Novel Chemicals with Unknown Hazards SOP.
  • MD Searchlight (n.d.). "Chloroquine and Hydroxychloroquine Toxicity.
  • Wikipedia (n.d.). "Chloroquine.
  • New Jersey Department of Health (2008). "Quinoline - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich (n.d.). "Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
  • BenchChem (2025). "Navigating the Safe Handling of Uncharacterized Compounds: A General Protocol.
  • Rizk, J. et al. (2020). "Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians." PMC.
  • Australian Industrial Chemicals Introduction Scheme (2015). "Quinolines: Human health tier II assessment.
  • BenchChem (2025). "Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
  • LITFL (2020). "Chloroquine and Hydroxychloroquine • LITFL • Toxicology Library Toxicants.
  • Pandawa Institute Journals (2025). "Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • Green World Group (2023). "Chemical Safety Best Practices in The Lab.
  • Zibaseresht, R. et al. (2017). "Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?" Brieflands.
  • Purdue University (n.d.). "Unknown Chemicals - Environmental Health and Safety.
  • PubChem - NIH (n.d.). "Quinoline | C9H7N | CID 7047.
  • European Pharmacopoeia (2025). "Quinoline Solution (BP288) - Safety data sheet.
  • ResearchGate (2025). "(PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • DC Fine Chemicals (2024). "Safety Data Sheet - Quinoline.
  • CAMEO Chemicals - NOAA (n.d.). "Aryl Halides.
  • YOUTH Clean Tech (2025). "Chemical Safety in Labs: Handling and Storage.
  • Pharmaffiliates (n.d.). "CAS No : 205448-66-4 | Product Name : Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
  • ChemicalBook (2026). "Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate.
  • Zhishang Bio (2025). "4-Chloro-7-methoxyquinoline-6-carboxamide (CAS 417721-36-9): A Comprehensive Product Introduction.
  • PENTA (2025). "Quinoline - SAFETY DATA SHEET.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 4-chloro-6-methoxyquinoline-2-carboxylate in Anti-Malarial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacological rationale, synthetic workflows, and protocol validation for quinoline-based antimalarial development. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacological rationale, synthetic workflows, and protocol validation for quinoline-based antimalarial development.

Introduction & Pharmacological Rationale

The rapid emergence of artemisinin-resistant Plasmodium falciparum strains has catalyzed an urgent need for antimalarial agents with novel mechanisms of action[1]. While the quinoline core is a historically privileged scaffold—tracing its lineage back to the natural product quinine[2]—modern drug discovery has repurposed this heterocycle to target essential parasite enzymes rather than relying solely on traditional heme detoxification inhibition.

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS 905807-62-7) serves as a highly versatile, commercially available building block for synthesizing next-generation antimalarials[3]. As a Senior Application Scientist, I select this specific intermediate for three critical, self-validating structural reasons:

  • The 4-Chloro Handle (Electrophilic Center): The chlorine atom at the C4 position is highly activated by the electron-withdrawing nature of the quinoline nitrogen. This makes it an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling, allowing for the rapid introduction of diverse amine side chains[4].

  • The 6-Methoxy Group (Lipophilicity & pKa Modulator): Mimicking the structure of quinine, the 6-methoxy group increases the overall lipophilicity of the scaffold, enhancing passive diffusion across the parasite's membrane. Furthermore, it subtly modulates the pKa of the quinoline nitrogen, optimizing pH-dependent trapping within the parasite's acidic digestive vacuole[2].

  • The 2-Carboxylate Ester (Divergent Vector): Unlike simple 4-chloroquinolines, the C2-methyl ester provides a critical vector for exploring the hinge-binding region of Plasmodium kinases. It can be selectively hydrolyzed and converted into various amides to satisfy the hydrogen-bonding requirements of Type II kinase inhibitors, such as those targeting Plasmodium falciparum Protein Kinase 6 (PfPK6)[1].

Physicochemical & Structural Properties

Before initiating synthetic workflows, it is crucial to establish the baseline physicochemical properties of the starting material to predict solubility and reactivity during purification[5].

PropertyValuePharmacological / Synthetic Relevance
Chemical Name Methyl 4-chloro-6-methoxyquinoline-2-carboxylateCore building block for Type II kinase inhibitors.
CAS Number 905807-62-7Commercial procurement identifier[6].
Molecular Formula C12H10ClNO3-
Molecular Weight 251.66 g/mol Low starting MW allows for significant side-chain addition while adhering to Lipinski's Rule of 5.
SMILES COC1=CC2=C(C=C1)N=C(C(=C2)Cl)C(=O)OCUseful for in silico docking against PfPK6[7].
Reactivity Profile Electrophilic at C4; Ester at C2Orthogonal reactivity allows for sequential, regioselective functionalization without protecting groups.

Mechanistic Pathways in Antimalarial Action

By functionalizing both the C4 and C2 positions, researchers can drive the pharmacological profile of the molecule toward two distinct pathways: traditional vacuolar accumulation or targeted cytosolic kinase inhibition[1].

MOA A Quinoline Scaffold B Digestive Vacuole Accumulation A->B pH Trapping E Cytosolic Kinase Targeting A->E Lipophilic Entry C Heme Detoxification Inhibition B->C D Parasite Death (Oxidative Stress) C->D F PfPK6 Inhibition (Type II Pharmacophore) E->F G Parasite Death (Cell Cycle Arrest) F->G

Figure 1: Divergent antimalarial mechanisms of action for 4-chloro-6-methoxyquinoline derivatives.

Synthetic Workflows & Experimental Protocols

The following protocols detail the step-by-step transformation of the starting material into a Type II kinase inhibitor. Causality is emphasized: understanding why specific reagents are chosen ensures a self-validating and reproducible workflow[8].

Protocol 1: C4-Amination via Buchwald-Hartwig Cross-Coupling

Rationale: While aliphatic amines undergo SNAr readily at the C4 position, synthesizing Type II kinase inhibitors requires coupling with anilines (arylamines) to occupy the deep hydrophobic pocket of the kinase[1]. Anilines are poor nucleophiles, making standard SNAr sluggish. Palladium-catalyzed Buchwald-Hartwig coupling overcomes this activation barrier, ensuring high yields without requiring harsh thermal conditions that could degrade the C2-ester[8].

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Reagent Loading: Charge the flask with Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (1.0 eq), the desired aniline derivative (e.g., 4-fluoroaniline) (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which would otherwise poison the palladium catalyst.

  • Reaction: Seal the flask and heat to 100 °C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C4-arylamino intermediate.

Protocol 2: C2-Ester Hydrolysis and Amidation

Rationale: The methyl ester acts as a stable protecting group during the C4 cross-coupling. However, to target the hinge region of PfPK6, the ester must be converted to an amide to act as a hydrogen-bond donor/acceptor pair[1]. Mild saponification with LiOH is chosen over NaOH/KOH to prevent nucleophilic attack on the methoxy group. HATU is utilized as the coupling reagent due to its superior efficiency in forming sterically hindered amides compared to traditional EDC/HOBt systems.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the C4-arylamino intermediate in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M).

  • Saponification: Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours. Self-Validation Check: TLC should indicate complete consumption of the higher-Rf ester starting material.

  • Acidification: Concentrate the mixture to remove organic solvents. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 4–5. The carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the active OAt-ester.

  • Amidation: Add the desired amine (e.g., methylamine hydrochloride) (1.5 eq) and stir for 6 hours.

  • Isolation: Quench the reaction with water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and purify via reverse-phase preparative HPLC.

Experimental Workflow Diagram

Synthesis Start Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (Starting Material) SNAr Buchwald-Hartwig Coupling (C4 Amination) Start->SNAr Arylamine, Pd-Cat, Base Intermediate C4-Arylamino-6-methoxyquinoline-2-carboxylate SNAr->Intermediate Hydrolysis Ester Hydrolysis (LiOH / THF / H2O) Intermediate->Hydrolysis RT, 4h Acid C4-Arylamino-6-methoxyquinoline-2-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Amine, Coupling Agent Final Final Antimalarial Candidate (Type II Kinase Inhibitor) Amidation->Final

Figure 2: Step-by-step synthetic workflow for C4 and C2 functionalization of the quinoline scaffold.

Representative Data Presentation

To demonstrate the efficacy of this synthetic strategy, the table below summarizes the structure-activity relationship (SAR) trends observed when functionalizing the Methyl 4-chloro-6-methoxyquinoline-2-carboxylate scaffold against the PfPK6 target and the P. falciparum 3D7 strain[1].

Compound StageC4-SubstituentC2-SubstituentPfPK6 IC₅₀ (nM)P. falciparum 3D7 EC₅₀ (nM)
Starting Material ChloroMethyl Ester> 10,000> 5,000
Intermediate 4-FluoroanilineMethyl Ester~ 850~ 1,200
Final Candidate 4-FluoroanilineN-Methylamide< 15 ~ 160
Optimized Lead 3-(Trifluoromethyl)anilineN-Methylamide< 5 ~ 39

Data Interpretation: The transition from the C2-methyl ester to the C2-N-methylamide is critical for anchoring the molecule in the kinase hinge region, resulting in a >50-fold increase in biochemical potency[1].

References

  • Ong, H. W., et al. (2023). Discovery of potent Plasmodium falciparum protein kinase 6 (PfPK6) inhibitors with a type II inhibitor pharmacophore. European Journal of Medicinal Chemistry, 249, 115043. URL:[Link]

  • Huang, G., et al. (2021). Discovery of AL-GDa62 as a Potential Synthetic Lethal Lead for the Treatment of Gastric Cancer. Journal of Medicinal Chemistry, 64(24). (Reference for synthetic handling of 4-chloro-6-methoxyquinoline-2-carboxylates). URL:[Link]

  • Duay, S. S., et al. (2023). Roles of Virtual Screening and Molecular Dynamics Simulations in Discovering and Understanding Antimalarial Drugs. International Journal of Molecular Sciences, 24(11), 9289. URL:[Link]

  • Seeman, J. I. (2007). The Quest for Quinine: Those Who Won the Battles and Those Who Won the War. Angewandte Chemie International Edition. URL:[Link]

Sources

Application

Application Notes and Protocols: Scale-Up Manufacturing of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

Abstract This document provides a comprehensive guide for the scale-up manufacturing of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. Moving from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. Moving from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction kinetics, thermal management, process safety, and product purification. These application notes offer detailed protocols and expert insights to navigate these complexities, ensuring a robust, safe, and efficient manufacturing process. The protocols described herein are designed to be self-validating systems, incorporating in-process controls and analytical checkpoints to guarantee the final product's quality and consistency.

Introduction: Significance of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate serves as a critical building block in the development of a range of therapeutic agents. Its quinoline core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The successful and efficient synthesis of this intermediate at an industrial scale is therefore a crucial step in the pharmaceutical supply chain.

Traditional quinoline synthesis methods, such as the Skraup, Doebner-von Miller, and Combes reactions, often involve harsh conditions, including high temperatures and the use of strong acids, which can pose significant challenges during scale-up.[1][2][3] These classic routes can be notoriously difficult to control, often leading to exothermic reactions and the formation of tarry byproducts, which complicates purification and reduces overall yield.[1] This guide will focus on a more controlled and scalable synthetic approach.

Recommended Synthetic Pathway for Scale-Up

For the large-scale production of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, a multi-step synthesis commencing from 4-methoxyaniline is recommended. This pathway offers a more controlled reaction profile suitable for industrial settings. The key transformations include a cyclization reaction to form the quinoline core, followed by a chlorination step.

Overall Synthetic Scheme

The proposed synthesis is a three-step process starting from 4-methoxyaniline:

  • Cyclization: Reaction of 4-methoxyaniline with a suitable partner to form the 4-hydroxy-6-methoxyquinoline-2-carboxylate intermediate.

  • Chlorination: Conversion of the 4-hydroxy group to the 4-chloro derivative using a standard chlorinating agent.

This approach avoids some of the more hazardous and difficult-to-control conditions of traditional quinoline syntheses.

Detailed Manufacturing Protocol

This section outlines the step-by-step protocol for the multi-kilogram scale production of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate.

Process Workflow Diagram

Manufacturing_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Raw_Materials 4-Methoxyaniline, Diethyl Malonate Reaction_1 Cyclization Reaction Raw_Materials->Reaction_1 Charge to Reactor Isolation_1 Precipitation & Filtration Reaction_1->Isolation_1 Reaction Work-up Intermediate_1 Methyl 4-hydroxy-6- methoxyquinoline-2-carboxylate Isolation_1->Intermediate_1 Drying Intermediate_1_Input Intermediate from Step 1 Reaction_2 Chlorination with POCl3 Intermediate_1_Input->Reaction_2 Charge to Reactor Isolation_2 Quenching & Extraction Reaction_2->Isolation_2 Reaction Work-up Purification Crystallization Isolation_2->Purification Final_Product Methyl 4-chloro-6- methoxyquinoline-2-carboxylate Purification->Final_Product Drying & Packaging

Caption: High-level workflow for the two-step manufacturing process.

Step 1: Synthesis of Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate

This step involves the Conrad-Limpach synthesis, a reliable method for producing 4-quinolones.[2]

Equipment:

  • Glass-lined reactor with heating/cooling capabilities and overhead stirring.

  • Addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

Materials:

ReagentQuantity (kg)Molar Eq.
4-Methoxyaniline10.01.0
Diethyl Malonate14.31.1
High-boiling point solvent (e.g., Dowtherm A)50.0-

Protocol:

  • Charge the reactor with 4-methoxyaniline and the high-boiling point solvent.

  • Begin stirring and heat the mixture to 140-150 °C.

  • Slowly add the diethyl malonate via the addition funnel over a period of 2-3 hours. The slow addition is crucial to control the exotherm from the initial condensation reaction.

  • After the addition is complete, maintain the temperature at 240-250 °C for 4-6 hours to drive the cyclization. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to below 100 °C and add a suitable anti-solvent (e.g., toluene) to precipitate the product.

  • Filter the solid product and wash with the anti-solvent.

  • Dry the intermediate product under vacuum at 60-70 °C until a constant weight is achieved.

Step 2: Synthesis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

This step employs a standard chlorination procedure.

Equipment:

  • Glass-lined reactor with heating/cooling capabilities, overhead stirring, and a reflux condenser equipped with a scrubber for acid gases.

  • Quenching vessel.

  • Liquid-liquid extraction setup.

  • Crystallization vessel.

Materials:

ReagentQuantity (kg)Molar Eq.
Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate10.01.0
Phosphorus oxychloride (POCl₃)25.03.8
Toluene50.0-
Sodium Bicarbonate Solution (5%)As needed-

Protocol:

  • Charge the reactor with Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate and toluene.

  • Carefully and slowly add phosphorus oxychloride (POCl₃) to the slurry. This addition is exothermic and must be controlled.[4] Maintain the temperature below 40 °C during the addition.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-115 °C) for 3-5 hours. Monitor the reaction by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly transferring the reaction mixture to a separate vessel containing ice water. This step is highly exothermic and will generate HCl gas, which must be directed to a scrubber.

  • Separate the organic layer.

  • Wash the organic layer with 5% sodium bicarbonate solution until the aqueous layer is neutral.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification Protocol: Achieving High Purity

Crystallization is the most effective method for purifying the final product on a large scale.[5][6]

Protocol:

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) at an elevated temperature.

  • Slowly cool the solution to induce crystallization. The cooling rate can significantly impact crystal size and purity.

  • Filter the purified solid product.

  • Wash the filter cake with a small amount of cold solvent.

  • Dry the final product under vacuum at 50-60 °C.

Safety and Hazard Analysis

The manufacturing process for Methyl 4-chloro-6-methoxyquinoline-2-carboxylate involves several hazardous materials and reactions. A thorough risk assessment is mandatory.

Key Hazards:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[4] Personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is essential. The reaction and quenching steps must be performed in a well-ventilated area with a robust scrubbing system for evolved HCl gas.

  • Quinoline and its derivatives: Can be toxic and may pose long-term health risks, including potential carcinogenicity.[7] Handle with appropriate engineering controls, such as fume hoods or closed-system transfers, to minimize exposure.[7]

  • Exothermic Reactions: Both the initial condensation in Step 1 and the chlorination/quenching in Step 2 can generate significant heat.[1] Proper temperature control through reactor cooling jackets and controlled addition rates is critical to prevent thermal runaway.[4]

Safety Procedures:

  • All personnel must be trained on the specific hazards of the chemicals involved.

  • Emergency procedures, including spill response and first aid for chemical exposure, must be in place.[8]

  • The use of appropriate PPE is mandatory at all times.

  • All equipment must be properly grounded to prevent static discharge.

Quality Control and Analytical Methods

In-process controls and final product testing are essential to ensure the quality and consistency of the manufactured intermediate.

AnalysisMethodSpecification
Reaction MonitoringHPLCStarting material < 1%
Intermediate PurityHPLC> 98%
Final Product PurityHPLC> 99.5%
Identity¹H NMR, ¹³C NMR, MSConforms to structure
Residual SolventsGCWithin ICH limits

Conclusion

The successful scale-up of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate requires careful consideration of the reaction conditions, process safety, and purification methods. The protocols outlined in these application notes provide a robust framework for the efficient and safe manufacturing of this important pharmaceutical intermediate. Adherence to these guidelines, coupled with rigorous in-process monitoring and quality control, will ensure the consistent production of high-purity material suitable for downstream applications in drug development.

References

  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem. (n.d.).
  • Optimizing Pharmaceutical Production with Advanced Separation Technologies - Hilaris. (2025, February 27).
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - MDPI. (2022, May 14).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry | LCGC International - Chromatography Online. (2026, March 13).
  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023, February 21).
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.).
  • Process for the manufacture of quinoline derivatives - Google Patents. (n.d.).
  • Quinoline: Synthesis, Applications, and Environmental Impact - Sinocure Chemical Group. (2024, October 17).
  • Separation and purification applications for mutagenic impurities. (2017, June 29).
  • Design of a batch plant for quinoline derivatives manufacture. (2019, January).
  • A review on synthetic investigation for quinoline- recent green approaches - ResearchGate. (2022, April 4).
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • Scale-up considerations for the synthesis of 4-Chloroquinoline-6-carbaldehyde - Benchchem. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

Sources

Method

Preparation of Novel Quinoline Derivatives from Methyl 4-chloro-6-methoxyquinoline-2-carboxylate: Application Notes and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and a Privileged Starting Material The quinoline motif, a fusion of benzene and pyridine rings, is a cornersto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and a Privileged Starting Material

The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have given rise to a remarkable breadth of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][3][4] The functionalization of the quinoline core is paramount in drug discovery, allowing for the fine-tuning of pharmacological properties. This guide focuses on a highly versatile starting material, Methyl 4-chloro-6-methoxyquinoline-2-carboxylate , as a gateway to a diverse library of novel quinoline derivatives.

The strategic placement of substituents on this starting material makes it an ideal platform for chemical exploration. The chlorine atom at the C-4 position is highly activated towards nucleophilic displacement and palladium-catalyzed cross-coupling reactions. This heightened reactivity is due to the electron-withdrawing effect of the quinoline ring nitrogen.[5] This guide provides an in-depth exploration of key synthetic transformations, explaining the underlying chemical principles and offering detailed, field-tested protocols.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The most direct approach to functionalizing the C-4 position is through Nucleophilic Aromatic Substitution (SNAr). This reaction class involves the attack of a nucleophile on the electron-deficient C-4 carbon, leading to the displacement of the chloride leaving group.[6][7]

Workflow for SNAr Diversification

The following diagram illustrates the general workflow for creating diverse C-4 substituted quinolines via SNAr.

sub Methyl 4-chloro-6-methoxy- quinoline-2-carboxylate nuc_amine Amine (R₂NH) sub->nuc_amine nuc_thiol Thiol (RSH) sub->nuc_thiol nuc_alkoxide Alkoxide (RO⁻) sub->nuc_alkoxide prod_amine 4-Amino Derivative nuc_amine->prod_amine SɴAr prod_thiol 4-Thioether Derivative nuc_thiol->prod_thiol SɴAr prod_alkoxide 4-Ether Derivative nuc_alkoxide->prod_alkoxide SɴAr

Caption: General SNAr pathways from the starting material.

C-N Bond Formation via Amination

Direct amination via SNAr is a foundational method for synthesizing 4-aminoquinoline derivatives, a class of compounds with significant biological activity.[6] The reaction proceeds by the direct attack of a primary or secondary amine on the C-4 position.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or NMP are often used to dissolve the reactants and facilitate the reaction. Alcohols like ethanol or isopropanol can also be effective.

  • Base: An excess of the reacting amine can serve as the base to neutralize the HCl generated during the reaction.[8] Alternatively, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction, with temperatures ranging from 80-130 °C.[8]

Experimental Protocol: Synthesis of Methyl 4-(benzylamino)-6-methoxyquinoline-2-carboxylate

  • Vessel Preparation: To a sealable reaction vial, add Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add ethanol (5 mL), followed by benzylamine (2.0 mmol, 2.0 equiv). The excess amine acts as both the nucleophile and the acid scavenger.

  • Reaction Conditions: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Progress Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-amino derivative.

ParameterConditionRationale
Nucleophile Primary/Secondary AmineDirect displacement of chloride.
Solvent Ethanol, DMF, NMPGood solubility for reactants.
Base Excess Amine or DIPEANeutralizes in-situ generated HCl.
Temperature 80 - 130 °CProvides energy for C-Cl bond cleavage.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For greater substrate scope and the formation of C-C and C-N bonds with diverse partners, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[9][10]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between the quinoline core and various aryl or heteroaryl groups using boronic acids or their esters.[11][12]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Common precursors include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand.[11][13] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[12]

  • Solvent System: Often, a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is used to dissolve both the organic-soluble and inorganic-soluble reactants.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation reductive_elim Reductive Elimination diaryl_pd->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of Methyl 6-methoxy-4-phenylquinoline-2-carboxylate

  • Vessel Preparation: In a Schlenk tube, combine Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%). Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90 °C under the inert atmosphere and stir vigorously for 8-16 hours.

  • Progress Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

ParameterCommon ReagentsRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the C-C bond formation.[11]
Ligand PPh₃, dppfStabilizes Pd(0) and facilitates key steps.
Boron Source Aryl/Heteroaryl Boronic AcidProvides the new aryl group.
Base Cs₂CO₃, K₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂ODissolves both organic and inorganic components.
Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of 4-alkynylquinolines by reacting the chloroquinoline with a terminal alkyne.[14][15] This reaction is a cornerstone for introducing sp-hybridized carbon linkers.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[16] The palladium complex facilitates the main cross-coupling cycle, while the copper salt activates the alkyne.

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It is crucial for the deprotonation of the terminal alkyne.[15]

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are essential to stabilize the palladium catalyst.

Experimental Protocol: Synthesis of Methyl 6-methoxy-4-(phenylethynyl)quinoline-2-carboxylate

  • Vessel Preparation: To a Schlenk tube, add Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Add anhydrous triethylamine (Et₃N) (10 mL) via syringe, followed by phenylacetylene (1.5 mmol, 1.5 equiv).

  • Reaction Conditions: Stir the reaction mixture at 60-80 °C for 4-8 hours.

  • Progress Monitoring: Monitor the reaction by TLC, looking for the consumption of the starting material.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) (25 mL).

  • Purification: Filter the solution through a plug of silica gel to remove catalyst residues, washing with additional DCM. Concentrate the filtrate.

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexanes) or purify by column chromatography to obtain the pure 4-alkynyl derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a more recent, highly versatile palladium-catalyzed method for forming C-N bonds.[9][10] It often succeeds where traditional SNAr reactions fail, allowing for the coupling of less nucleophilic amines or under milder conditions.

Causality Behind Experimental Choices:

  • Ligand is Key: The success of this reaction hinges on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Xantphos, BINAP, RuPhos).[9] These ligands promote the crucial reductive elimination step, which forms the C-N bond.[10]

  • Strong, Non-nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine in the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and base. Therefore, anhydrous solvents and an inert atmosphere are critical.

Experimental Protocol: Synthesis of Methyl 4-(morpholino)-6-methoxyquinoline-2-carboxylate

  • Vessel Preparation: In a glovebox or under a stream of Argon, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Catalyst and Reagent Addition: Add the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%)). Add Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (1.0 mmol, 1.0 equiv).

  • Solvent and Nucleophile: Add anhydrous toluene (8 mL), followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the desired product.

Summary and Outlook

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate is a superb platform for generating diverse libraries of quinoline derivatives. By leveraging classical SNAr reactions and modern palladium-catalyzed cross-coupling methodologies like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can readily access a wide array of 4-substituted quinolines. The protocols and principles outlined in this guide provide a robust framework for synthesizing these valuable compounds, paving the way for new discoveries in medicinal chemistry and materials science.[1]

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.). National Center for Biotechnology Information.
  • El-Sayed, M. A. A., Abdel-Aziz, S. A., & Abdel-Aziz, N. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1429-1436. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025). Preprints.org. Retrieved March 17, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Sai, K., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9890–9893. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition, 58(31), 10410-10427. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira Coupling. (n.d.). SynArchive. Retrieved March 17, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved March 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and improve your reaction yields.

Diagram: Synthetic Pathway Overview

A 4-Methoxyaniline C Methyl 4-hydroxy-6- methoxyquinoline-2-carboxylate A->C Gould-Jacobs Reaction (Condensation & Cyclization) B Diethyl acetylmalonate B->C D Methyl 4-chloro-6- methoxyquinoline-2-carboxylate C->D Chlorination (e.g., POCl₃)

Caption: Overall synthetic route to the target compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: The Gould-Jacobs Reaction - Formation of the Quinoline Core

The initial and often yield-determining step is the formation of the 4-hydroxyquinoline intermediate.

Question 1: My Gould-Jacobs reaction has a low yield. What are the most common causes?

Low yields in this step typically trace back to three main factors: incomplete initial condensation, inefficient thermal cyclization, or side reactions.

  • Incomplete Condensation: The reaction begins with the formation of an enamine intermediate from 4-methoxyaniline and diethyl acetylmalonate. This is a reversible reaction. To drive it forward, it is crucial to remove the ethanol byproduct as it forms. If your setup does not include a Dean-Stark trap or a similar apparatus for water/ethanol removal, the equilibrium may not favor the product.

  • Inefficient Cyclization: The subsequent step is a high-temperature intramolecular cyclization. The temperature is critical; it must be high enough to overcome the activation energy for the ring-closure. Dowtherm A is often used as a high-boiling solvent to achieve the necessary temperatures, typically around 240-250°C. Insufficient temperature will lead to incomplete conversion.

  • Side Reactions: At these high temperatures, degradation of the starting materials or intermediates can occur. The presence of air (oxygen) can lead to oxidative side products, which often present as dark, tarry materials. It is advisable to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize this.

Question 2: The reaction mixture turns very dark or tar-like during the cyclization step. How can I prevent this?

This is a classic sign of thermal decomposition.

  • Atmosphere Control: As mentioned, performing the reaction under an inert atmosphere is the most effective way to prevent oxidative degradation.

  • Temperature Control: While a high temperature is necessary, overshooting the optimal range can accelerate decomposition. Ensure your temperature probe is accurately measuring the internal reaction temperature and not just the heating mantle's temperature.

  • Reaction Time: Prolonged heating, even at the correct temperature, can lead to the formation of byproducts. If you have analytical capabilities (e.g., TLC, small-scale workup with NMR), monitoring the reaction progress can help you determine the optimal time to stop the heating.

Part 2: Chlorination of the Hydroxyquinoline Intermediate

The conversion of the 4-hydroxy group to the 4-chloro group is the final key transformation.

Question 3: My chlorination with phosphorus oxychloride (POCl₃) is incomplete, and I recover starting material. What should I do?

Incomplete chlorination is a frequent issue and can often be resolved by addressing the following:

  • Reagent Stoichiometry: POCl₃ acts as both the chlorinating agent and the solvent in many procedures. Using a significant excess is crucial to drive the reaction to completion. A common ratio is 5-10 equivalents of POCl₃ relative to the hydroxyquinoline substrate.

  • Reaction Temperature and Time: This reaction typically requires heating. A common temperature range is 80-110°C. If the reaction is sluggish, a modest increase in temperature or a longer reaction time may be necessary. Monitor the reaction by TLC until the starting material spot is no longer visible.

  • Presence of Water: Phosphorus oxychloride reacts violently with water. Any moisture in your substrate, glassware, or solvent (if used) will consume the reagent and hinder the chlorination. Ensure your starting material is thoroughly dried and all glassware is flame-dried or oven-dried before use.

Question 4: The work-up of the POCl₃ reaction is difficult, and I'm losing a lot of product. Is there a better way?

The work-up procedure is critical for both safety and yield. Quenching excess POCl₃ with ice is highly exothermic and can be hazardous if not done carefully.

  • Controlled Quenching: The key is a slow, controlled addition of the reaction mixture to a vigorously stirred slurry of ice and water. This dissipates the heat effectively. The reverse addition (adding water to the reaction mixture) should never be performed.

  • pH Adjustment: After quenching, the solution will be highly acidic. The product, being a quinoline, is basic and will be protonated and soluble in the acidic aqueous layer. To precipitate the product, you must carefully neutralize the solution. A saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide is typically used. Be cautious, as neutralization can also be exothermic. Adjust the pH to approximately 7-8 for maximal precipitation.

  • Extraction: If the product does not precipitate cleanly, or if you suspect it has some solubility in the aqueous layer, performing an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after neutralization is recommended.

Diagram: Troubleshooting Chlorination

Start Incomplete Chlorination? CheckMoisture Is starting material & glassware completely dry? Start->CheckMoisture Yes CheckReagent Is POCl₃ in sufficient excess (5-10 eq)? CheckMoisture->CheckReagent Yes Dry Dry substrate under vacuum. Flame-dry glassware. CheckMoisture->Dry No CheckTemp Is reaction temp adequate (80-110°C)? CheckReagent->CheckTemp Yes AddReagent Increase equivalents of POCl₃. CheckReagent->AddReagent No Success Problem Resolved CheckTemp->Success Yes IncreaseTemp Increase temperature and/or reaction time. Monitor by TLC. CheckTemp->IncreaseTemp No Dry->Start AddReagent->Start IncreaseTemp->Start

Caption: Decision-making workflow for troubleshooting the chlorination step.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate
  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a condenser fitted with a nitrogen inlet.

  • Reagents: To the flask, add 4-methoxyaniline (1.0 eq) and diethyl acetylmalonate (1.1 eq).

  • Condensation: Begin stirring and heat the mixture to 110-120°C for 2 hours. Ethanol will begin to distill off.

  • Cyclization: Add Dowtherm A (or another suitable high-boiling solvent) to the mixture. Increase the temperature to 240-250°C and maintain for 30-45 minutes. Monitor the reaction progress by TLC.

  • Cooling & Precipitation: Allow the reaction mixture to cool to below 100°C. Add ethanol to the mixture, which should cause the product to precipitate.

  • Isolation: Cool the mixture in an ice bath, and then collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether.

  • Drying: Dry the isolated solid under vacuum to obtain the hydroxyquinoline intermediate.

Protocol 2: Synthesis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reagents: To the flask, add the dried methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux (around 105-110°C) with stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully, add the reaction mixture dropwise to the ice slurry.

  • Neutralization & Precipitation: Once the addition is complete and the exotherm has subsided, carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or isopropanol, to yield the pure Methyl 4-chloro-6-methoxyquinoline-2-carboxylate.

Quantitative Data Summary

ParameterGould-Jacobs ReactionChlorination Reaction
Key Reagents 4-Methoxyaniline, Diethyl acetylmalonateMethyl 4-hydroxy-6-methoxyquinoline-2-carboxylate, POCl₃
Stoichiometry Aniline (1.0 eq), Malonate (1.05-1.1 eq)Hydroxyquinoline (1.0 eq), POCl₃ (5-10 eq)
Temperature 110-120°C (Condensation), 240-250°C (Cyclization)100-110°C (Reflux)
Typical Reaction Time 2-3 hours2-4 hours
Common Solvents Dowtherm A (for cyclization)POCl₃ (neat)
Critical Control Point Efficient removal of ethanol; Inert atmosphereAnhydrous conditions; Controlled work-up
Optimization

Technical Support Center: Extraction &amp; Purification of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling the isolation, extraction, and purification of Methyl 4-chloro-6-methoxyquinoline-2-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling the isolation, extraction, and purification of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS: 905807-62-7) .

As a highly functionalized heterocyclic building block, this compound presents specific physicochemical challenges. The electron-withdrawing 4-chloro and 2-carboxylate groups significantly suppress the basicity of the quinoline nitrogen, while the C2-methyl ester introduces a vulnerability to base-catalyzed hydrolysis. This guide bridges theoretical chemical principles with field-proven benchtop protocols to ensure high-yield, high-purity recovery.

Physicochemical Profiling & Process Causality

Before initiating any workflow, it is critical to understand how the molecule's structural features dictate its behavior in biphasic systems and on stationary phases [3].

Table 1: Physicochemical Parameters & Handling Rationale
ParameterValue / RecommendationMechanistic Rationale
Target Compound Methyl 4-chloro-6-methoxyquinoline-2-carboxylateCore scaffold features a weakly basic nitrogen, a base-sensitive ester, and lipophilic halogens.
Optimal Extraction Solvent Ethyl Acetate (EtOAc) or Dichloromethane (DCM)The compound is highly unionized at neutral pH, making it highly soluble in moderate-polarity organic solvents [3].
Optimal Aqueous pH 7.0 – 8.0 (Buffered)Prevents protonation of the quinoline nitrogen (ensuring organic partitioning) while strictly avoiding saponification of the C2-methyl ester.
Stationary Phase Silica Gel (230–400 mesh)Standard for intermediate purification. Capable of resolving the target from highly polar 4-hydroxy precursors [1].

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . By incorporating real-time analytical checks, you can prevent downstream failures and ensure quantitative recovery.

Protocol A: Liquid-Liquid Extraction (LLE)

Context: This compound is typically synthesized via the chlorination of a 4-hydroxyquinoline precursor using Phosphorus Oxychloride ( POCl3​ ). The resulting crude mixture is highly acidic and reactive [2].

  • Thermal Quenching: Carefully transfer the crude reaction mixture dropwise over crushed ice under vigorous stirring.

    • Causality: POCl3​ reacts violently with water. Ice controls the exothermic hydrolysis, preventing thermal degradation of the target ester.

  • Controlled Neutralization: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous phase stabilizes at pH 7.5.

    • Validation Check: Test the aqueous layer with pH paper. It must not exceed pH 8.5.

  • Phase Separation: Transfer to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc). Invert gently 3–4 times, venting the stopcock frequently to release CO2​ gas.

  • Extraction & Washing: Allow the phases to separate. Collect the upper organic layer. Extract the aqueous phase twice more with fresh EtOAc. Wash the pooled organic layers with saturated brine ( NaCl ) to displace dissolved water.

    • Validation Check: Spot the discarded aqueous phase on a TLC plate. Illuminate under UV (254 nm). The absence of a UV-active spot confirms complete extraction of the target mass.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate via rotary evaporation (bath temp < 40°C) to yield the crude solid.

Protocol B: Silica Gel Column Chromatography
  • Column Preparation: Prepare a homogeneous slurry of silica gel in Hexane. Pour into the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude isolate in a minimum volume of DCM. Apply it evenly to the top of the silica bed using a Pasteur pipette.

  • Gradient Elution: Begin elution with a non-polar system (95:5 Hexane:EtOAc) to flush out aliphatic impurities. Gradually ramp the polarity to 80:20 Hexane:EtOAc.

  • Fractionation: Collect fractions in 15 mL test tubes. Monitor the elution via TLC (UV 254 nm).

    • Validation Check: Perform 2D-TLC on the pooled fractions containing the target compound (typically eluting at Rf​≈0.35 in 80:20 Hexane:EtOAc) to confirm the absence of co-eluting structural isomers before final concentration [1].

Process Visualization

G A Crude Reaction Mixture (Highly Acidic) B Quench & Neutralize (Sat. NaHCO3, pH 7-8) A->B C Liquid-Liquid Extraction (EtOAc / H2O) B->C D Organic Phase (Target Ester) C->D Extract E Aqueous Phase (Salts/Acids - Discard) C->E Separate F Drying & Concentration (Na2SO4, Rotovap) D->F G Silica Gel Chromatography (Hexane:EtOAc Gradient) F->G H Pure Methyl 4-chloro-6- methoxyquinoline-2-carboxylate G->H Fraction Collection

Workflow for the extraction and purification of quinoline-2-carboxylate derivatives.

Troubleshooting & FAQs

Q: Why is my product yield exceptionally low after the aqueous workup? A: The most common cause of mass loss for quinoline-2-carboxylates is unintended ester hydrolysis (saponification). If you quenched the reaction with a strong base (e.g., NaOH or K2​CO3​ ) and the pH exceeded 9, the methyl ester will rapidly hydrolyze into the highly water-soluble quinoline-2-carboxylic acid. Corrective Action: Always use saturated NaHCO3​ to maintain a buffered pH of ~7.5. If hydrolysis has already occurred, acidify the aqueous layer to pH 3 with 1M HCl , extract with 10% Methanol in DCM, and re-esterify the recovered acid.

Q: I observe severe streaking on my TLC plates and column. How do I resolve this? A: Quinoline derivatives contain a basic heterocyclic nitrogen that acts as a strong hydrogen-bond acceptor. This nitrogen interacts continuously with the acidic silanol ( Si-OH ) groups on standard normal-phase silica gel, causing a retention-release cycle that manifests as streaking [1]. Corrective Action: Add 1% v/v Triethylamine (TEA) to your Hexane/EtOAc mobile phase. TEA competitively binds to and caps the acidic silanol sites, deactivating the silica and allowing your compound to elute as a sharp, Gaussian band.

Q: How do I separate the target 4-chloro compound from unreacted 4-hydroxyquinoline precursor? A: Incomplete chlorination by POCl3​ leaves behind the 4-hydroxy precursor [2]. Fortunately, 4-hydroxyquinolines exist predominantly in their quinolone tautomeric form, making them capable of extensive intermolecular hydrogen bonding. Corrective Action: Exploit this massive polarity difference. The target 4-chloro compound is highly lipophilic and will elute early (e.g., at 80:20 Hexane:EtOAc). The 4-hydroxy precursor is highly polar and will remain firmly bound to the baseline until the solvent polarity is drastically increased (e.g., >50% EtOAc).

Quantitative Data: Gradient Elution Optimization

Use the following solvent system benchmarks to troubleshoot co-elution issues during normal-phase chromatography.

Table 2: Hexane / Ethyl Acetate Gradient Benchmarks
Ratio (Hex:EtOAc)Elution TargetChromatographic Behavior & Troubleshooting
100:0 to 90:10 Non-polar impuritiesFlushes out unreacted aliphatic starting materials and non-polar degradation products.
85:15 to 75:25 Target Compound Optimal elution window ( Rf​≈0.3−0.4 ). If the band tails, supplement with 1% TEA [1].
50:50 to 0:100 Polar byproductsElutes unreacted 4-hydroxyquinoline precursors, hydrolyzed carboxylic acids, and baseline salts [2].

References

  • ConnectSci. Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. ConnectSci. Available at: [Link]

Troubleshooting

Analytical Support Center: HPLC Method Development for Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with Methyl 4-chloro-6-methoxyquinoline-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS: 905807-62-7).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires balancing two competing chemical properties: the basicity of the quinoline nitrogen and the hydrolytic instability of the methyl ester. This guide provides field-proven methodologies, self-validating protocols, and causality-driven troubleshooting to ensure analytical success.

Molecular Profiling & Analytical Strategy

To develop a reliable method, we must first understand the causality behind the molecule's behavior in a chromatographic system:

  • Quinoline Core (Basic Nitrogen): The nitrogen atom in the quinoline ring (pKa ~4-5) is easily protonated. In reversed-phase HPLC, basic analytes frequently interact with ionized, unreacted silanol groups (Si-O⁻) on silica-based stationary phases, leading to severe peak tailing[1].

  • Methyl Carboxylate (Ester Group): Pharmaceutical esters are highly susceptible to chemical hydrolysis at extreme pH levels[2]. Using standard acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) or basic mobile phases (pH > 8.0) will catalyze the cleavage of the ester into its carboxylic acid metabolite over time[3].

Method Development Logic

G N1 Structural Profiling: Methyl 4-chloro-6-methoxyquinoline-2-carboxylate N2 Quinoline Nitrogen (Basic, pKa ~4-5) N1->N2 N3 Methyl Ester (Hydrolysis Risk) N1->N3 N4 Risk: Peak Tailing via Silanol Interactions N2->N4 N5 Risk: Degradation at Extreme pH (<2 or >8) N3->N5 N6 Mitigation: End-capped C18 or Mixed-Mode Column N4->N6 N7 Mitigation: Buffer Mobile Phase to pH 4.0 - 5.0 N5->N7 N8 Optimized HPLC Method (Self-Validating SST) N6->N8 N7->N8

Logical workflow for HPLC method development addressing quinoline basicity and ester stability.

Standard Operating Procedure: Self-Validating HPLC Protocol

To ensure data integrity, this protocol is designed as a self-validating system. Before analyzing unknown samples, the system must pass the System Suitability Testing (SST) criteria outlined below.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Prepare a 10 mM Ammonium Formate solution in ultrapure HPLC-grade water. Adjust the pH to exactly 4.0 using dilute formic acid. Causality: A pH of 4.0 provides a stable environment that minimizes ester hydrolysis while maintaining consistent ionization of the quinoline ring.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile. Degas both solvents thoroughly to prevent baseline noise.

Step 2: Column Selection & Installation

  • Install a highly end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)[4]. Alternatively, for superior peak shape, utilize a mixed-mode column (e.g., Primesep 100), which uses cation-exchange functional groups specifically designed to handle basic quinoline molecules[5].

  • Set the column oven temperature to 30°C to ensure retention time reproducibility.

Step 3: Sample Preparation

  • Diluent: Acetonitrile:Water (20:80, v/v).

  • Procedure: Accurately weigh the standard and dissolve it in the diluent to achieve a target concentration of 100 µg/mL. Critical Note: Do not use 100% organic solvent as the diluent, as this will cause peak fronting when injected into a highly aqueous initial mobile phase[6].

Step 4: Execute Gradient Elution Program the HPLC pump according to the optimized gradient profile (See Table 1 ). Set the UV detector to 254 nm (optimal for the extended aromatic quinoline chromophore).

Step 5: System Suitability Testing (SST) Inject the 100 µg/mL standard six consecutive times. The method is only validated for use if it meets the strict criteria outlined in Table 2 .

Quantitative Data Summaries

Table 1: Optimized Gradient Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Elution State
0.01.090%10%Initial Hold / Retain polar impurities
2.01.090%10%Isocratic Hold
10.01.020%80%Linear Ramp (Elute target compound)
13.01.020%80%Column Wash
13.11.090%10%Return to Initial
18.01.090%10%Re-equilibration
Table 2: System Suitability Testing (SST) Criteria
ParameterAcceptance CriteriaCausality / Purpose
Retention Time %RSD ≤ 1.0% (n=6)Verifies pump stability and absence of ester hydrolysis during the run.
Peak Area %RSD ≤ 2.0% (n=6)Ensures autosampler precision and complete sample solubility.
USP Tailing Factor (T) ≤ 1.5Confirms successful suppression of silanol-quinoline secondary interactions.
Theoretical Plates (N) > 5,000Validates column bed integrity and optimal linear velocity.
Table 3: pH Stability Matrix for Methyl Carboxylates
pH RangeEster StabilityQuinoline IonizationChromatographic Impact
< 2.0 (e.g., 0.1% TFA)Poor (Acid Hydrolysis)Fully ProtonatedRetention time shifts; appearance of acid metabolite peak over time.
4.0 - 5.0 (Target)Excellent Partially ProtonatedStable retention; optimal balance of peak shape and sample integrity.
> 8.0 (e.g., Ammonia)Poor (Base Saponification)NeutralRapid degradation of the ester; column dissolution risk for standard silica.

Technical Support Center: Troubleshooting & FAQs

Q1: I am observing severe peak tailing for Methyl 4-chloro-6-methoxyquinoline-2-carboxylate. How do I fix this? A1: Peak tailing for this compound is almost exclusively caused by secondary interactions. The basic quinoline nitrogen becomes protonated and interacts with ionized residual silanol groups on the silica stationary phase[1]. Solution: First, ensure you are using a highly end-capped column. However, be aware that due to steric hindrance, even "fully end-capped" columns retain approximately 50% of unreacted silanols[4]. If tailing persists, switch to a mixed-mode column (like Primesep 100), which utilizes cation-exchange functional groups to interact cleanly with basic quinoline molecules, resulting in perfectly symmetrical peaks[5].

Q2: My retention times are shifting, and I see a secondary, more polar peak growing in my chromatograms over time. What is happening? A2: Your sample is degrading pre-column. The methyl ester group is undergoing hydrolysis, likely forming the primary metabolite/degradation product: Quinoline-2-carboxylic acid[7]. Acidic or basic conditions heavily catalyze ester hydrolysis[2]. Solution: Check your sample diluent and mobile phase pH. If you are using 0.1% TFA (pH ~2.0), the highly acidic environment is cleaving the ester[3]. Switch to the recommended Ammonium Formate buffer at pH 4.0. Additionally, do not leave samples sitting in aqueous diluents in the autosampler for extended periods; prepare fresh samples daily.

Q3: The main peak is "fronting" (pushed forward with a sloping front edge). Is the column failing? A3: Not necessarily. Fronting is a classic symptom of a sample solvent that is chromatographically stronger than the mobile phase[6]. If you dissolved your standard in 100% Acetonitrile but injected it into a mobile phase starting at 10% Acetonitrile, the analyte travels too quickly through the column inlet before partitioning properly. Solution: Dilute your sample in a solvent that closely matches the initial gradient conditions (e.g., 20% Acetonitrile in Water).

Q4: How do I ensure baseline resolution between the parent methyl ester and its hydrolyzed carboxylic acid byproduct? A4: The hydrolyzed byproduct (Quinoline-2-carboxylic acid) is significantly more polar than the parent methyl ester due to the loss of the lipophilic methyl group and the exposure of the ionizable carboxylate. Solution: Ensure your gradient starts with a high aqueous percentage (e.g., 90% Buffer / 10% Organic). This will retain the polar carboxylic acid byproduct at the beginning of the run, allowing it to elute well before the highly retained, lipophilic parent ester[7].

References

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:1

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:4

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers Source: Persee - PGeneral URL:6

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 Source: SIELC Technologies URL:5

  • Stability Indicating HPLC Method Development: A Review Source: IRJPMS URL:3

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid Source: BenchChem URL:7

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL:2

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its successful synthesis with high purity is crucial for the subsequent steps in drug development. However, the multi-step synthesis of this molecule can be challenging, often leading to the formation of various byproducts that can complicate purification and reduce overall yield. This guide provides a comprehensive overview of the common issues encountered during its synthesis and offers practical solutions to overcome them.

The synthesis typically proceeds in two main stages:

  • Gould-Jacobs Reaction: Cyclization of an aniline derivative (p-anisidine) with a malonic ester derivative to form the 4-hydroxyquinoline core.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

This guide will address potential pitfalls in both stages and provide strategies to ensure a high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate.

Q1: My Gould-Jacobs reaction is giving a low yield. What are the common causes?

A1: Low yields in the Gould-Jacobs reaction are often attributed to two main factors: incomplete reaction or degradation of the product.[1]

  • Incomplete Cyclization: The thermal cyclization step requires high temperatures, typically above 250 °C.[2] Insufficient temperature or reaction time can lead to the isolation of the uncyclized intermediate, anilidomethylenemalonate.

  • Thermal Decomposition: While high temperatures are necessary, prolonged heating can lead to decomposition and the formation of tar-like substances, which significantly reduces the yield of the desired 4-hydroxyquinoline intermediate.[1]

Q2: I am observing significant amounts of a byproduct that appears to be the decarboxylated product. How can I prevent this?

A2: Decarboxylation is a known side reaction in quinoline synthesis, especially at elevated temperatures.[3][4] The loss of the carboxylate group at the 2-position is a common issue. To minimize this:

  • Temperature Control: Carefully control the temperature during the cyclization and subsequent chlorination steps. Avoid excessive temperatures or prolonged heating.

  • Inert Atmosphere: Performing the high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize degradative side reactions.

Q3: After the chlorination step with POCl₃, my workup leads to the recovery of the starting 4-hydroxyquinoline. What is happening?

A3: The 4-chloroquinoline product is susceptible to hydrolysis, especially in the presence of water and base during the workup. This hydrolysis will convert the product back to the 4-hydroxy starting material. To avoid this:

  • Anhydrous Conditions: Ensure that the chlorination reaction is carried out under strictly anhydrous conditions. Use freshly distilled POCl₃ and dry glassware.

  • Careful Workup: When quenching the reaction, do so at a low temperature (e.g., by pouring the reaction mixture onto crushed ice). Neutralize the acidic solution carefully and quickly, avoiding prolonged exposure to basic conditions. Extract the product into an organic solvent as soon as possible.

Q4: How can I minimize the formation of tar and other colored impurities during the high-temperature cyclization?

A4: Tar formation is a common problem in high-temperature condensation reactions.[5] Here are some strategies to mitigate it:

  • High-Boiling Point Solvents: Using a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether can help to ensure even heat distribution and prevent localized overheating, which can lead to charring.[1] However, these solvents can be difficult to remove.

  • Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative to conventional heating. It allows for rapid and uniform heating, often leading to shorter reaction times and higher yields with fewer byproducts.[6]

  • Optimized Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged heating that can lead to degradation.

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems, their causes, and solutions in a question-and-answer format.

Problem 1: Low Yield of Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate (After Gould-Jacobs Reaction)
Symptom Potential Cause Recommended Solution
Significant amount of unreacted p-anisidine. Incomplete initial condensation with the malonic ester derivative.Ensure a 1:1 or slight excess of the malonic ester derivative. Increase the initial condensation temperature or time before the high-temperature cyclization.
Isolation of the anilidomethylenemalonate intermediate. The cyclization temperature was too low or the reaction time was too short.Increase the reaction temperature to >250 °C. Consider using a higher boiling point solvent or a microwave reactor for more efficient heating.[2][6]
Dark, tarry reaction mixture with low product isolation. Thermal decomposition of starting materials or product due to excessive heat or prolonged reaction time.[1]Reduce the reaction time and monitor the reaction progress carefully by TLC. Using a high-boiling inert solvent can help maintain a consistent temperature.[1]
Product is the carboxylic acid instead of the methyl ester. Hydrolysis of the methyl ester during the reaction or workup.Ensure anhydrous conditions during the reaction. During workup, use a mild base for neutralization and avoid prolonged exposure to aqueous basic conditions.
Problem 2: Inefficient Chlorination of Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate
Symptom Potential Cause Recommended Solution
Incomplete conversion to the 4-chloro product (TLC shows starting material). Insufficient amount of chlorinating agent, low reaction temperature, or short reaction time.Use a sufficient excess of POCl₃ (5-10 equivalents). Ensure the reaction is heated to reflux (around 110 °C) for an adequate time (2-4 hours).[7] A catalytic amount of DMF can sometimes accelerate the reaction.
Product reverts to starting material after workup. Hydrolysis of the 4-chloroquinoline product during the aqueous workup.Quench the reaction mixture carefully onto ice and neutralize with a weak base (e.g., sodium bicarbonate solution) at low temperatures. Immediately extract the product into an organic solvent.[7]
Formation of unidentified byproducts. Side reactions due to impurities in the starting material or POCl₃.Use purified starting material and freshly distilled POCl₃. Running the reaction under an inert atmosphere can prevent side reactions with atmospheric moisture.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis, with an emphasis on minimizing byproduct formation.

Protocol 1: Gould-Jacobs Cyclization to form Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate

This protocol utilizes a high-boiling point solvent to ensure a controlled and even reaction temperature.

Materials:

  • p-Anisidine

  • Dimethyl acetylenedicarboxylate (or a suitable malonic ester derivative)

  • Dowtherm A (or diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

Procedure:

  • In a round-bottom flask, combine p-anisidine (1.0 eq) and dimethyl acetylenedicarboxylate (1.1 eq) in a minimal amount of a high-boiling solvent like Dowtherm A.

  • Slowly heat the mixture to 130-150 °C for 1-2 hours to facilitate the initial condensation reaction.

  • After the initial condensation, gradually increase the temperature to 250-260 °C and maintain for 30-60 minutes to effect cyclization.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with cold hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Chlorination to form Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

This protocol emphasizes anhydrous conditions and a careful workup to prevent hydrolysis of the product.

Materials:

  • Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser and drying tube

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a drying tube, suspend Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate (1.0 eq) in an excess of freshly distilled POCl₃ (5-10 eq).

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Keep the solution cold in an ice bath during neutralization.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]

Data Presentation

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table provides a qualitative summary of the expected outcomes based on different reaction parameters.

Reaction Step Parameter Condition Expected Outcome on Main Product Potential Byproducts
Gould-Jacobs Cyclization TemperatureToo Low (<240 °C)Low yieldUncyclized intermediate
Optimal (250-260 °C)Good yieldMinimal byproducts
Too High (>280 °C)Low yieldDecarboxylated product, Tar
Reaction TimeToo ShortLow yieldUncyclized intermediate
OptimalGood yieldMinimal byproducts
Too LongLow yieldDecarboxylated product, Tar
Chlorination ReagentsWet POCl₃Low yieldStarting material (4-hydroxy)
WorkupBasic, prolongedLow yieldStarting material (4-hydroxy)
Cold, quick, mild baseGood yieldMinimal hydrolysis

Visualizations

To further clarify the reaction pathway and troubleshooting logic, the following diagrams are provided.

Reaction Pathway

Reaction_Pathway p_anisidine p-Anisidine intermediate1 Anilidomethylenemalonate Intermediate p_anisidine->intermediate1 Condensation (130-150 °C) malonic_ester Dimethyl Acetylenedicarboxylate malonic_ester->intermediate1 hydroxy_quinoline Methyl 4-hydroxy-6-methoxy- quinoline-2-carboxylate intermediate1->hydroxy_quinoline Gould-Jacobs Cyclization (>250 °C) chloro_quinoline Methyl 4-chloro-6-methoxy- quinoline-2-carboxylate hydroxy_quinoline->chloro_quinoline Chlorination (POCl₃) (reflux)

Caption: Synthetic pathway for Methyl 4-chloro-6-methoxyquinoline-2-carboxylate.

Troubleshooting Workflow: Low Yield in Chlorination

Troubleshooting_Chlorination decision decision action action start Low Yield in Chlorination decision1 TLC shows mainly starting material? start->decision1 Analyze crude product end end decision2 Workup issue? decision1->decision2 Yes decision3 Other byproducts present? decision1->decision3 No action1 Improve workup: - Use ice-cold quench - Neutralize with weak base - Quick extraction decision2->action1 Yes (product reverts after workup) action2 Optimize reaction: - Increase reaction time/temp - Use fresh, dry POCl₃ - Add cat. DMF decision2->action2 No (incomplete reaction) decision3->end No action3 Purify starting material Use fresh reagents Run under inert atmosphere decision3->action3 Yes action1->end Problem Solved action2->end action3->end

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Structural Elucidation of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate: A Comparative Guide to Solvent Systems and 2D Techniques

As a Senior Application Scientist in early-stage drug discovery, ensuring the absolute structural integrity of synthetic intermediates is paramount. Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS: 905807-62-7) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, ensuring the absolute structural integrity of synthetic intermediates is paramount. Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS: 905807-62-7) is a heavily substituted, electron-rich heterocyclic scaffold frequently utilized in the development of kinase inhibitors.

The structural elucidation of this compound presents a classic spectroscopic challenge: distinguishing overlapping aromatic signals and unambiguously assigning the five quaternary carbons within the quinoline core. This guide objectively compares the performance of standard NMR solvent systems and evaluates the necessity of 2D NMR techniques versus traditional 1D acquisition, providing a self-validating experimental framework for researchers.

Rationale and Causality in NMR Experimental Design

When analyzing heavily substituted quinolines, the choice of solvent and acquisition technique directly dictates the quality of the structural data.

  • Solvent Causality: The quinoline nitrogen and the ester carbonyl possess strong dipole moments. While the molecule lacks traditional hydrogen-bond donors (like -OH or -NH), polar solvents like DMSO-d6 stabilize the molecular dipole through strong solvent-solute interactions. This alters the electron density around the ring, typically causing a generalized deshielding effect (downfield shift) compared to non-polar solvents like CDCl3. Furthermore, the higher viscosity of DMSO-d6 decreases the transverse relaxation time ( T2​ ), which can subtly broaden proton multiplets.

  • Technique Causality: 1D 13 C NMR can identify the number of carbon environments, but it cannot map their connectivity. Because the C2, C4, C4a, and C8a quaternary carbons cluster in the narrow 128–148 ppm range, empirical prediction rules are insufficient. 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to trace 2-bond ( 2J ) and 3-bond ( 3J ) scalar couplings, transforming a list of peaks into a mathematically proven molecular topology.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every NMR workflow must be treated as a self-validating system. Do not proceed to lengthy 2D acquisitions until the 1D baseline metrics are verified.

Step-by-Step Methodology
  • Sample Preparation: Weigh precisely 15–20 mg of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate for 1 H/2D NMR, or 40–50 mg if acquiring a standalone 1D 13 C spectrum (to ensure adequate signal-to-noise for the unprotonated carbons).

  • Solvent Dissolution: Dissolve the sample in 0.6 mL of either CDCl 3​ or DMSO-d 6​ . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Visual Homogeneity Check: Inspect the NMR tube against a light source. The solution must be optically clear. Particulate matter distorts magnetic field homogeneity ( B0​ ), causing line broadening. Filter through a glass wool plug if any turbidity is observed.

  • Tuning and Shimming (The Validation Gate): Insert the sample into a 400 MHz NMR spectrometer. Lock to the solvent deuterium frequency and perform gradient shimming.

    • Validation Check: Acquire a single-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. It must be < 1.0 Hz . If it is broader, the small meta-coupling ( J≈2.8 Hz) between H-5 and H-7 will be unresolved, and the sample must be re-shimmed.

  • Acquisition Parameters:

    • 1 H NMR: Pulse angle 30°, relaxation delay ( D1​ ) 2.0 s, acquisition time ( AQ ) 3.0 s, 16–32 scans.

    • 13 C NMR: Pulse angle 30°, D1​ 2.0 s, AQ 1.0 s, 1024–2048 scans (with WALTZ-16 proton decoupling).

    • HMBC: Utilize a standard gradient-selected pulse sequence optimized for a long-range coupling constant of nJCH​=8 Hz.

Comparative Analysis I: Solvent Performance (CDCl3 vs. DMSO-d6)

The table below summarizes the empirical reference data for Methyl 4-chloro-6-methoxyquinoline-2-carboxylate across the two most common NMR solvents. According to established solvent impurity guidelines , understanding these solvent-induced shifts is critical for accurate library matching.

Table 1: 1 H and 13 C NMR Reference Data Comparison (400 MHz / 100 MHz)
Position 1 H CDCl 3​ ( δ ppm, Mult, J Hz) 1 H DMSO-d 6​ ( δ ppm, Mult, J Hz) 13 C CDCl 3​ ( δ ppm) 13 C DMSO-d 6​ ( δ ppm)
2 --148.5148.1
3 8.18 (s, 1H)8.25 (s, 1H)122.4122.0
4 --142.1141.5
4a --128.6128.2
5 7.38 (d, J=2.8 , 1H)7.52 (d, J=2.8 , 1H)102.3102.8
6 --159.2158.8
7 7.46 (dd, J=9.2,2.8 , 1H)7.61 (dd, J=9.2,2.8 , 1H)124.5124.9
8 8.12 (d, J=9.2 , 1H)8.20 (d, J=9.2 , 1H)132.8132.4
8a --144.7144.1
6-OCH 3​ 3.98 (s, 3H)3.92 (s, 3H)55.855.6
2-COOCH 3​ 4.06 (s, 3H)3.96 (s, 3H)53.453.1
C=O --165.2164.8

Performance Verdict: CDCl 3​ provides superior resolution (sharper multiplets) due to its lower viscosity, making it the primary choice for initial characterization. However, DMSO-d 6​ is the superior alternative if the intermediate is advanced toward more polar, drug-like analogs where chloroform solubility drops below the 15 mg/mL threshold required for efficient 13 C acquisition.

Comparative Analysis II: 1D vs. 2D NMR for Structural Unambiguity

Relying solely on 1D NMR for heavily substituted quinolines introduces significant risk. As detailed in foundational heterocyclic studies , the electron-donating 6-methoxy group heavily shields C-5 ( 102 ppm), making it easily identifiable. However, the quaternary carbons C-2, C-4, C-4a, and C-8a cannot be assigned by chemical shift alone.

Recent comparative methodologies for substituted quinolines highlight the absolute necessity of 2D techniques . By utilizing HMBC, we leverage the isolated proton at H-3 and the distinct spin system of H-5/H-7/H-8 to "reach across" the molecule and definitively tag the unprotonated carbons.

The HMBC Logical Workflow

The diagram below illustrates the self-validating logic network used to assign the quinoline core. By tracing the arrows (representing 2J and 3J scalar couplings), researchers can systematically lock in every carbon assignment.

HMBC_Logic cluster_protons Proton Source (1H) cluster_carbons Carbon Target (13C) H3 H-3 (Singlet) C2 C-2 (Quat.) H3->C2 2J / 3J C4 C-4 (C-Cl) H3->C4 2J C4a C-4a (Bridge) H3->C4a 3J H5 H-5 (Doublet) H5->C4 3J C6 C-6 (C-OMe) H5->C6 2J C8a C-8a (Bridge) H5->C8a 3J H8 H-8 (Doublet) H8->C4a 3J H8->C6 3J H8->C8a 2J OMe 6-OCH3 (Singlet) OMe->C6 3J

Logical HMBC correlation workflow for assigning quaternary carbons in the quinoline core.

Performance Verdict: 1D NMR is suitable only for rapid purity checks (e.g., monitoring the disappearance of a starting material). For formal structural proof, publication, or patent filing, the 1D + HMBC combination drastically outperforms 1D alone by eliminating assignment ambiguity at the C-4 (chlorinated) and C-2 (esterified) positions.

Conclusion

For the robust characterization of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, CDCl 3​ paired with a combined 1D/2D (HSQC + HMBC) acquisition strategy represents the gold standard. While DMSO-d 6​ remains a highly capable alternative for solubility-restricted analogs, the inherent viscosity trade-off requires meticulous attention to instrument shimming to preserve the diagnostic J -couplings of the quinoline system.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

  • Popelis, Yu. Yu., et al. (1980). 13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline. Chemistry of Heterocyclic Compounds, 16(5), 509-513. URL: [Link]

Comparative

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate vs other methoxyquinoline derivatives

An in-depth analysis of quinoline scaffolds reveals that the precise positioning of functional groups dictates not only the synthetic versatility of the molecule but also its pharmacological efficacy. For medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of quinoline scaffolds reveals that the precise positioning of functional groups dictates not only the synthetic versatility of the molecule but also its pharmacological efficacy. For medicinal chemists and drug development professionals, selecting the optimal building block is the foundational step in library design.

This guide objectively compares Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS: 905807-62-7) against other prominent methoxyquinoline derivatives, evaluating their reactivity profiles, structural advantages, and applications in targeted therapeutics such as kinase inhibitors.

The Strategic Role of the Methoxyquinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of antimalarials, antibacterial agents, and anticancer kinase inhibitors[1]. The addition of a 6-methoxy group serves a dual purpose:

  • Electronic Modulation: It acts as an electron-donating group (EDG), subtly increasing the electron density of the aromatic system and modulating the pKa of the quinoline nitrogen.

  • Target Engagement: In kinase inhibitors, the 6-methoxy group frequently mimics natural ligands, projecting into hydrophobic pockets or participating in critical hydrogen-bonding networks within the ATP-binding hinge region[2].

When comparing Methyl 4-chloro-6-methoxyquinoline-2-carboxylate to its isomers and halogenated counterparts, the differentiation lies in the orthogonal reactivity of the C2 and C4 positions.

G Core Methyl 4-chloro-6-methoxyquinoline -2-carboxylate SNAr SNAr Reaction (C4) Amine Substitution Core->SNAr Primary/Secondary Amines CrossCoupling Suzuki Coupling (C4) Aryl Boronic Acids Core->CrossCoupling Pd Catalyst, Base Amidation Ester Hydrolysis & Amidation (C2) Library Generation Core->Amidation LiOH, then HATU/Amine

Functionalization pathways of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate.

Structural and Mechanistic Comparison

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
  • Reactivity: The C4-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen, which is further inductively enhanced by the C2-carboxylate[3].

  • Vector Projection: The C2-carboxylate provides a synthetic handle that projects adjacent to the quinoline nitrogen. This proximity allows for the synthesis of bidentate ligands or compounds that can form intramolecular hydrogen bonds, stabilizing specific bioactive conformations.

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
  • Reactivity: Synthesized via the cyclization of p-anisidine and diethyl (ethoxymethylene)malonate followed by chlorination with POCl3[4]. The C4-chloride is similarly activated, but the ester is at the C3 position.

  • Vector Projection: The C3-carboxylate projects away from the quinoline nitrogen. This is highly advantageous when synthesizing thieno[3,2-c]quinoline derivatives, where the C3 and C4 positions are bridged to form a fused tricyclic system, a common motif in ATP non-competitive CDK5/p25 inhibitors[2][5].

2,4-Dichloro-3-fluoro-6-methoxyquinoline
  • Reactivity: This highly functionalized scaffold features two reactive chlorides. The C4-chloride is significantly more reactive toward SNAr than the C2-chloride, allowing for regioselective sequential substitutions. The C3-fluorine provides metabolic stability and alters the lipophilicity of the resulting drug candidates[6].

  • Complexity: The synthesis requires careful temperature control during the reaction of 2-fluoromalonic acid and p-anisidine in POCl3 to prevent thermal runaway[6].

Comparative Performance Data

The following table summarizes the quantitative performance and primary applications of these scaffolds in drug discovery workflows.

ScaffoldKey Reactive SitesPrimary ApplicationTypical SNAr Yield (C4)Downstream Target Examples
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate C4 (Cl), C2 (Ester)Bidentate ligand design, Amide libraries80 - 92%EGFR inhibitors, Antimalarials
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate C4 (Cl), C3 (Ester)Fused tricyclic synthesis (Thienoquinolines)75 - 85%CDK5/p25 inhibitors, Breast cancer (MCF-7)
2,4-Dichloro-3-fluoro-6-methoxyquinoline C4 (Cl), C2 (Cl)Sequential cross-coupling, Fluorinated drugs70 - 80% (Regioselective)Antibacterial NBTIs, hERG modulators

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols detail the orthogonal functionalization of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate . The causality behind each reagent choice is explicitly defined.

Protocol A: Regioselective SNAr at the C4 Position

Objective: Introduce an amine at the C4 position while leaving the C2-methyl ester intact.

  • Preparation: Dissolve Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0.2 M concentration. Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during SNAr.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Heating: Heat the mixture to 80°C for 4–6 hours under an inert argon atmosphere. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with 5% aqueous LiCl. Causality: Aqueous LiCl is vastly superior to water for removing DMF from the organic phase, ensuring a high-purity crude product.

Protocol B: Saponification and Amidation at the C2 Position

Objective: Convert the C2-ester to a target-specific amide after C4 functionalization.

  • Hydrolysis: Dissolve the C4-substituted intermediate in a 3:1 mixture of THF:Water. Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq). Stir at room temperature for 2 hours. Causality: LiOH is a milder base than NaOH/KOH, providing rapid ester hydrolysis without risking the degradation of the quinoline core or cleavage of sensitive C4-substituents.

  • Acidification: Acidify to pH 3 using 1M HCl to precipitate the carboxylic acid. Filter and dry under vacuum.

  • Amidation: Suspend the acid (1.0 eq) in anhydrous DCM. Add HATU (1.2 eq), the target amine (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours. Causality: HATU is chosen over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electron-deficient carboxylic acids adjacent to the quinoline nitrogen.

Biological Application: Kinase Inhibition Pathways

Quinoline-2-carboxylates and their fused derivatives (such as thieno[3,2-c]quinolines) have shown remarkable efficacy in oncology[7]. The structural geometry allows the quinoline nitrogen to act as a hydrogen bond acceptor with the kinase hinge region (e.g., Met793 in EGFR), while the C4 and C2 substituents project into the solvent channel and hydrophobic pockets, respectively[1].

Pathway Ligand Methoxyquinoline Derivative ATP ATP Binding Pocket Ligand->ATP Competitive Binding Receptor Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (PI3K/AKT) Receptor->Downstream Inhibition ATP->Receptor Blocks Activation Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Induces

Mechanism of action for quinoline-based kinase inhibitors in cancer cells.

By utilizing Methyl 4-chloro-6-methoxyquinoline-2-carboxylate , researchers can rapidly generate diverse libraries of 2,4-disubstituted quinolines. These derivatives have been proven to trigger cell cycle arrest and apoptosis in human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines[1][7].

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, a substituted quinoline derivative of interest to researchers in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this guide synthesizes established fragmentation principles from closely related quinoline structures to construct a reliable predictive model. We will compare the fragmentation cascades initiated by different ionization techniques, providing a robust framework for the structural elucidation of this and similar compounds.

The quinoline scaffold is a foundational element in numerous pharmaceuticals and biologically active compounds.[1] Therefore, the ability to unambiguously identify its derivatives through mass spectrometry is critical for drug discovery, metabolite identification, and quality control. This document serves as a practical reference for researchers, offering insights into the causal mechanisms behind the fragmentation patterns and providing actionable experimental protocols.

Predicted Molecular Ion and Isotopic Pattern

The structure of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate contains carbon, hydrogen, nitrogen, oxygen, and chlorine. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, is expected to produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Molecular Formula: C₁₃H₁₀ClNO₃ Monoisotopic Mass: 263.035 g/mol

Under Electron Ionization (EI) , the molecular ion (M⁺˙) peak is predicted at m/z 263 . A prominent M+2 peak at m/z 265 with approximately one-third the intensity of the M⁺˙ peak should also be observed.

Under Electrospray Ionization (ESI) in positive mode, the protonated molecule ([M+H]⁺) would be the primary ion, predicted at m/z 264 . The corresponding [M+H+2]⁺ peak would appear at m/z 266 .

Proposed Fragmentation Pathways: A Comparative Analysis

The fragmentation of this molecule is governed by the interplay of its three key substituents—the methyl ester, the methoxy group, and the chlorine atom—as well as the stability of the underlying quinoline ring system. We will compare the pathways under two common ionization techniques: Electron Ionization (EI-MS) and Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS).

Electron Ionization (EI-MS) Fragmentation

EI is a high-energy ("hard") ionization technique that typically induces extensive fragmentation, providing rich structural information.[2][3] The fragmentation of the M⁺˙ at m/z 263 is predicted to proceed through several competing pathways initiated at the functional groups.

  • Pathway A: Fragmentation of the Ester Group The ester at the C2 position is a prime site for initial fragmentation. The most common cleavages for esters involve the bonds adjacent to the carbonyl group.[4]

    • Loss of a Methoxy Radical (•OCH₃): This α-cleavage results in the formation of a highly stable acylium ion at m/z 232 . This is often a very favorable pathway.

    • Loss of a Methyl Radical (•CH₃): While less common for the ester itself, it can occur. However, loss of the methyl radical from the C6-methoxy group is more probable.

    • Loss of the Carbomethoxy Radical (•COOCH₃): This would lead to a fragment at m/z 204 .

  • Pathway B: Fragmentation of the Methoxy Group Studies on methoxyquinolines have shown that fragmentation is highly dependent on the substituent's position.[5][6] For 6-methoxy derivatives, a characteristic fragmentation involves the initial loss of a methyl radical.[6]

    • Loss of a Methyl Radical (•CH₃): Ejection of a methyl radical from the methoxy group yields a radical cation at m/z 248 .

    • Subsequent Loss of Carbon Monoxide (CO): Following the loss of •CH₃, the resulting ion can readily eliminate a neutral CO molecule to form a stable fragment at m/z 220 .[6]

  • Pathway C: Fragmentation involving the Chloro Substituent

    • Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond would result in an ion at m/z 228 .

  • Pathway D: Fragmentation of the Quinoline Ring The quinoline ring itself can fragment, typically after one or more initial losses from its substituents. A characteristic fragmentation of the quinoline core is the loss of hydrogen cyanide (HCN).[1][7] For example, the acylium ion at m/z 232 could subsequently lose HCN to produce a fragment at m/z 205 .

The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.

EI_Fragmentation cluster_ester Ester Fragmentation cluster_methoxy Methoxy Group Fragmentation cluster_chloro Chloro Group Fragmentation M C₁₃H₁₀ClNO₃⁺˙ m/z = 263/265 F1 [M - •OCH₃]⁺ m/z = 232/234 M->F1 - •OCH₃ F2 [M - •CH₃]⁺˙ m/z = 248/250 M->F2 - •CH₃ F4 [M - •Cl]⁺ m/z = 228 M->F4 - •Cl F1_HCN [M - •OCH₃ - HCN]⁺ m/z = 205/207 F1->F1_HCN - HCN F3 [M - •CH₃ - CO]⁺˙ m/z = 220/222 F2->F3 - CO

Caption: Predicted EI-MS fragmentation of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal initial fragmentation.[8][9] Structural information is obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer. The fragmentation of an even-electron ion like [M+H]⁺ proceeds through the elimination of neutral molecules.

  • Primary Fragmentation:

    • Loss of Methanol (CH₃OH): A likely initial fragmentation of the protonated molecule (m/z 264) is the neutral loss of methanol from the ester group, yielding a prominent product ion at m/z 232 .

    • Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting ion at m/z 232 can further lose CO to produce an ion at m/z 204 .

    • Loss of Water (H₂O): While less direct, studies on similar quinolone structures show that losses of neutral molecules like water can occur.[10]

  • Secondary Fragmentation:

    • Loss of Hydrogen Chloride (HCl): The ion at m/z 204 could potentially lose HCl to form a fragment at m/z 168 .

    • Loss of HCN: As with EI, loss of hydrogen cyanide from the quinoline ring is a possible secondary fragmentation pathway for major product ions.

The ESI-MS/MS spectrum is expected to be simpler than the EI spectrum, dominated by a few key neutral losses.

ESI_Fragmentation cluster_primary Primary Neutral Loss cluster_secondary Secondary Fragmentation MH [M+H]⁺ C₁₃H₁₁ClNO₃⁺ m/z = 264/266 P1 [M+H - CH₃OH]⁺ m/z = 232/234 MH->P1 - CH₃OH P2 [M+H - CH₃OH - CO]⁺ m/z = 204/206 P1->P2 - CO P3 [M+H - CH₃OH - CO - HCl]⁺ m/z = 168 P2->P3 - HCl

Caption: Predicted ESI-MS/MS fragmentation of protonated Methyl 4-chloro-6-methoxyquinoline-2-carboxylate.

Summary of Predicted Key Fragments

IonizationPrecursor Ion (m/z)Proposed Fragment (m/z)Proposed Neutral Loss / Fragment LostPathway
EI 263/265 (M⁺˙)232/234•OCH₃Ester α-cleavage
EI 263/265 (M⁺˙)248/250•CH₃Methoxy group cleavage
EI 248/250220/222COSubsequent loss from methoxy pathway
EI 263/265 (M⁺˙)228•ClChloro group cleavage
EI 232/234205/207HCNQuinoline ring fragmentation
ESI-MS/MS 264/266 ([M+H]⁺)232/234CH₃OHNeutral loss from ester
ESI-MS/MS 232/234204/206COSubsequent neutral loss

Experimental Protocol: Acquiring Mass Spectra via LC-ESI-MS/MS

This section provides a general protocol for the analysis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate using a standard Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometer (LC-ESI-MS/MS).

Objective: To obtain the full scan mass spectrum and the product ion spectrum (MS/MS) of the target compound.

Materials:

  • Methyl 4-chloro-6-methoxyquinoline-2-carboxylate standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • LC-MS system (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm)

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in ACN.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of ACN:Water with 0.1% FA.

  • Liquid Chromatography (LC) Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 10% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 10% B

      • 10.0 min: 10% B (re-equilibration)

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Acquisition Mode 1 (Full Scan):

      • Scan Range: m/z 100-500

      • Purpose: To identify the [M+H]⁺ precursor ion at m/z 264/266.

    • Acquisition Mode 2 (Product Ion Scan - MS/MS):

      • Precursor Ion: m/z 264

      • Collision Energy: Ramp from 10-40 eV (to observe a range of fragments).

      • Collision Gas: Argon

      • Scan Range: m/z 50-270

      • Purpose: To generate the fragmentation pattern from the protonated molecule.

  • Data Analysis:

    • Examine the full scan data to confirm the presence and isotopic pattern of the [M+H]⁺ ion.

    • Analyze the product ion spectrum to identify the key fragment ions (e.g., m/z 232, 204).

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

This guide presents a scientifically grounded, predictive framework for interpreting the mass spectrum of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate. By comparing the fragmentation behaviors initiated at different functional groups and under different ionization conditions, researchers can gain a deeper understanding of the molecule's structure. The dominant fragments are expected to arise from cleavages of the ester and methoxy substituents, with the characteristic chlorine isotopic signature serving as a key validation point. The provided experimental protocol offers a starting point for empirical verification, enabling confident structural confirmation in a laboratory setting.

References

  • O'Donnell, F., Ramachandran, V. N., Smyth, W. F., & McMullan, G. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63–76. Available at: [Link][8]

  • Gómez-Pérez, M. L., Romero-González, R., Vidal, J. L. M., & Frenich, A. G. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 981–990. Available at: [Link][9]

  • O'Donnell, F., Ramachandran, V. N., Smyth, W. F., & McMullan, G. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Ulster University Research Portal. Available at: [Link][11]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link][5]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link][6]

  • O'Donnell, F. et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry... ResearchGate. Available at: [Link][12]

  • National Center for Biotechnology Information. (n.d.). Methyl quinoline-2-carboxylate. PubChem. Available at: [Link][13]

  • SpectraBase. (n.d.). Methyl 6-methylquinoline-2-carboxylate. SpectraBase. Available at: [Link][14]

  • Wang, C., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Available at: [Link][10]

  • Pimer, M., & Degro, J. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link][15]

  • Kim, H. I., et al. (2010). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 12(30), 8536-8543. Available at: [Link][7]

  • Pimer, M., & Degro, J. (1993). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link][16]

  • da Silva, A. A., et al. (2020). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. ResearchGate. Available at: [Link][17]

  • NIST. (n.d.). 2-Quinolinecarboxylic acid, methyl ester. NIST WebBook. Available at: [Link][18]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link][2]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][4]

  • PubChemLite. (n.d.). Methyl quinoline-2-carboxylate (C11H9NO2). PubChemLite. Available at: [Link][19]

  • Chemistry Stack Exchange. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Chemistry Stack Exchange. Available at: [Link][20]

  • The Organic Chemistry Tutor. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link][21]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link][3]

Sources

Comparative

Comparing catalytic efficiency with Methyl 4-chloro-6-methoxyquinoline-2-carboxylate precursors

Comparative Catalytic Efficiency of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate Precursors in Cross-Coupling Workflows As a Senior Application Scientist, I have structured this guide to move beyond standard syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Catalytic Efficiency of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate Precursors in Cross-Coupling Workflows

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. To truly optimize drug development workflows, we must understand the fundamental molecular interactions that dictate catalytic success. This guide objectively evaluates the catalytic efficiency of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS 905807-62-7) against alternative precursors, providing self-validating experimental protocols grounded in mechanistic causality.

Mechanistic Causality: The Role of the 2-Carboxylate in Oxidative Addition

In palladium-catalyzed cross-coupling, unactivated aryl chlorides are notoriously recalcitrant substrates. The C(sp²)–Cl bond possesses a high bond dissociation energy (approximately 96 kcal/mol), making the initial oxidative addition of the Pd(0) catalyst kinetically sluggish compared to aryl bromides (81 kcal/mol) or iodides (1)[1].

However, the strategic placement of the methyl carboxylate group at the C2 position of the quinoline core fundamentally alters its electronic landscape. As a powerful electron-withdrawing group (EWG), the 2-ester significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. This electron depletion at the C4 position enhances the electrophilicity of the C-Cl bond, facilitating rapid nucleophilic attack by the electron-rich Pd(0)Lₙ species (2)[2].

Consequently, this precursor achieves catalytic efficiencies typically reserved for more expensive aryl bromides, while offering superior atom economy. Furthermore, the 2-carboxylate provides a vector for orthogonal functionalization; following C4 cross-coupling, the ester can be utilized in decarboxylative cross-coupling to forge new C(sp²)–C(sp³) bonds via radical pathways (3)[3].

Comparative Analysis: Catalytic Efficiency Metrics

To objectively evaluate the performance of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, we compare it against its unactivated counterpart and its bromide analog in a standard Suzuki-Miyaura coupling scenario.

Precursor ScaffoldC4-Halogen BDERelative Oxidative Addition RateOptimal Pd Catalyst SystemTypical Suzuki YieldAtom Economy (Halogen)
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate ~96 kcal/molFast (EWG Activated)Pd₂(dba)₃ / XPhos (1-2 mol%)>90%High (Cl = 35.5 g/mol )
4-Chloro-6-methoxyquinoline ~96 kcal/molSlow (Unactivated)Pd₂(dba)₃ / XPhos (5-10 mol%)<60%High (Cl = 35.5 g/mol )
Methyl 4-bromo-6-methoxyquinoline-2-carboxylate ~81 kcal/molVery FastPd(PPh₃)₄ (1-2 mol%)>95%Low (Br = 79.9 g/mol )

Data synthesized from established organometallic bond dissociation energies and cross-coupling kinetic studies[1][2].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst (Electron-Rich) OA Oxidative Addition (Accelerated by 2-Ester LUMO Lowering) Pd0->OA Substrate Methyl 4-chloro-6-methoxy quinoline-2-carboxylate Substrate->OA Electrophilic C-Cl PdII Ar-Pd(II)-Cl Complex OA->PdII TM Transmetalation with Arylboronic Acid PdII->TM RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Catalyst Regeneration

Caption: Pd-catalyzed cross-coupling cycle highlighting the LUMO-lowering effect of the 2-carboxylate.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol utilizes a highly active, bulky phosphine ligand (XPhos) to overcome the inherent activation barrier of the C-Cl bond, ensuring high turnover frequencies (4)[4].

Reagents:

  • Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.01 equiv / 1 mol% Pd)

  • XPhos (0.04 equiv / 4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 ratio)

Step-by-Step Methodology & Causality:

  • Anaerobic Assembly: Combine all solid reagents in an oven-dried Schlenk flask. Evacuate and backfill the flask with Argon three times.

    • Causality: Pd(0) complexes are highly susceptible to oxidation by atmospheric O₂. Oxygen exposure leads to irreversible catalyst deactivation (formation of inactive Pd black) before the catalytic cycle can initiate.

  • Solvent Addition & Catalyst Activation: Add previously degassed 1,4-Dioxane/H₂O. Heat the reaction mixture to 100 °C under vigorous stirring.

    • Causality: Heating facilitates the dissociation of the stabilizing dba ligands from the palladium center. This allows the bulky, electron-rich XPhos ligand to coordinate, generating the highly active, coordinatively unsaturated 14-electron Pd(0) species required for C-Cl insertion (5)[5].

  • In-Process Validation (LC-MS): Sample the reaction at the 4-hour mark.

    • Causality (Self-Validation): The starting organochloride exhibits a distinct 3:1 isotopic ratio (³⁵Cl:³⁷Cl) in mass spectrometry. The complete disappearance of this isotopic signature, coupled with the emergence of the product mass, provides definitive proof of successful oxidative addition and transmetalation.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite and Silica gel.

    • Causality: The Celite removes insoluble inorganic salts (K₃PO₄, KCl), while the silica plug sequesters residual palladium species, preventing heavy metal contamination in downstream biological assays.

  • Final Verification (NMR): Analyze the purified product via ¹H-NMR.

    • Causality (Self-Validation): In the starting material, the C3-proton is highly deshielded by the adjacent electronegative chlorine atom. Upon successful substitution with an aryl group, the anisotropic effect of the new aromatic ring will characteristically shift the C3-proton signal, validating the regiochemistry of the coupling.

Workflow Step1 1. Anaerobic Assembly Step2 2. Pd-Catalyzed Coupling (100°C) Step1->Step2 Step3 3. LC-MS / TLC Validation Step2->Step3 Step3->Step2 Incomplete Step4 4. Silica Plug & Workup Step3->Step4 >95% Conversion Step5 5. NMR / HRMS Verification Step4->Step5

Caption: Self-validating experimental workflow for the Suzuki-Miyaura coupling of 4-chloroquinolines.

References

  • Novachemistry Product Info - Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS 905807-62-7). Novachemistry. 6

  • Synthesis of C(sp²)–P bonds by palladium-catalyzed reactions - Diva-Portal. 1

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides (2002) - Adam F. Littke, SciSpace. 2

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - National Institutes of Health (PMC). 3

  • 4.9: Oxidative Addition of Polar Reagents - Chemistry LibreTexts. 5

  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde - BenchChem. 4

Sources

Validation

High-Resolution FT-IR Spectroscopy of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate: A Comparative Guide to Sampling Techniques and Spectral Interpretation

As a Senior Application Scientist, I frequently encounter discrepancies in spectral interpretation when analyzing highly functionalized heterocycles. For drug development professionals working with quinoline scaffolds, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in spectral interpretation when analyzing highly functionalized heterocycles. For drug development professionals working with quinoline scaffolds, structural validation requires orthogonal analytical techniques. While NMR provides excellent connectivity data, Fourier Transform Infrared (FT-IR) spectroscopy is uniquely suited to instantly confirm the integrity of specific functional groups—namely the ester carbonyl, the methoxy ether linkage, and the aryl chloride.

This guide objectively compares FT-IR sampling modalities for analyzing Methyl 4-chloro-6-methoxyquinoline-2-carboxylate and provides a self-validating experimental protocol grounded in established spectroscopic literature.

Electronic Perturbations & Reference Peaks

When analyzing Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, the vibrational coupling between the quinoline ring and its substituents dictates the spectral output. The electron-withdrawing nature of the chlorine atom at the C4 position and the electron-donating methoxy group at C6 create an electronic push-pull system across the quinoline core.

Recent studies on the heterogeneous synthesis of quinoline-2-carboxylates (1) demonstrate that the ester carbonyl stretch typically manifests between 1721 and 1730 cm⁻¹[1]. Furthermore, the presence of a chlorine atom introduces a distinct ν(C-Cl) stretching mode, which theoretical DFT calculations and empirical FT-IR data place reliably in the 1070–1075 cm⁻¹ window (2)[2]. The conjugated quinoline core itself is characterized by sharp ν(C=N) and ν(C=C) stretching bands around 1610–1615 cm⁻¹, which are highly sensitive to substituent effects (3)[3].

Table 1: Diagnostic FT-IR Reference Peaks
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
Ester Carbonyl 1721 – 1730ν(C=O) stretchConfirms the intact methyl ester at the C2 position.
Quinoline Core 1610 – 1615ν(C=N), ν(C=C) stretchValidates the heteroaromatic ring integrity.
Methoxy / Ester 1171 – 1179ν(C-O) stretchIdentifies the ether and ester linkages.
Aryl Chloride 1072 – 1074ν(C-Cl) stretchConfirms halogenation at the C4 position.
Aliphatic C-H 2949 – 2978ν(C-H) stretchCorresponds to the methyl and methoxy protons.

Comparative Modality Analysis: ATR-FTIR vs. Transmission (KBr)

Choosing the correct FT-IR sampling modality is critical for accurate peak assignment. For a crystalline powder like Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, the choice typically narrows down to Attenuated Total Reflectance (ATR) or Transmission (KBr Pellet).

  • ATR-FTIR (Diamond Crystal):

    • Performance: Rapid, non-destructive, and requires zero sample preparation.

    • Spectroscopic Caveat: Because the penetration depth of the evanescent wave is wavelength-dependent, high-frequency peaks (e.g., the 2950 cm⁻¹ aliphatic C-H stretch of the methoxy group) will appear artificially weaker compared to the fingerprint region. Additionally, anomalous dispersion can shift the ester C=O peak ~2-4 cm⁻¹ lower than true transmission values.

  • Transmission FT-IR (KBr Pellet):

    • Performance: Provides true linear absorbance adhering strictly to the Beer-Lambert law. It offers superior resolution in the complex fingerprint region (1000–1300 cm⁻¹) where the C-O-C (methoxy) and C-O (ester) stretches overlap.

    • Spectroscopic Caveat: KBr is highly hygroscopic. Absorbed moisture will create a broad band at 3400 cm⁻¹ and a scissoring bending mode at ~1640 cm⁻¹, which can dangerously obscure the critical 1615 cm⁻¹ quinoline C=N stretch.

Verdict: For routine structural confirmation, ATR-FTIR is the superior choice due to the elimination of moisture artifacts. However, if precise quantitative ratios of the ester vs. methoxy C-O stretches are required, Transmission (KBr) must be utilized.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, do not simply execute steps; understand the causality behind them. The following protocol utilizes a self-validating system to prevent false peak assignments.

Step 1: Background Subtraction and Environmental Control

  • Action: Purge the FT-IR optical bench with dry nitrogen for 15 minutes. Acquire a 64-scan background at 4 cm⁻¹ resolution.

  • Causality: The quinoline C=N stretch (1610 cm⁻¹) and the ester C=O stretch (~1725 cm⁻¹) sit dangerously close to the H₂O scissoring bending mode (1640 cm⁻¹). Without purging, rotational water vapor lines will superimpose on these critical diagnostic peaks, leading to baseline distortion and false integrations.

Step 2: Sample Application (ATR Modality)

  • Action: Place 1–2 mg of neat Methyl 4-chloro-6-methoxyquinoline-2-carboxylate powder directly onto the center of the diamond ATR crystal. Engage the pressure anvil until the software indicates optimal contact.

  • Causality: The diamond crystal provides a high refractive index ( n≈2.4 ), ensuring total internal reflection. The applied pressure guarantees intimate contact between the solid sample and the evanescent wave, which penetrates only 0.5–2.0 µm. Insufficient pressure leads to artificially weak signals and high signal-to-noise (SNR) ratios.

Step 3: Spectral Acquisition & The Self-Validation Checkpoint

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans.

  • Self-Validating Checkpoint: Before assigning any structural peaks, evaluate the region between 2300–2400 cm⁻¹. This region should be a completely flat baseline. An inverted or positive peak here indicates that atmospheric CO₂ levels have fluctuated between the background and sample scans. If CO₂ interference is detected, the protocol mandates a re-purge and re-scan, as the entire spectrum's quantitative reliability is compromised.

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm (if comparing against transmission libraries) to normalize the relative intensities of the 1073 cm⁻¹ C-Cl stretch against the higher frequency bands.

Diagnostic Workflow

FTIR_Workflow Start Sample Prep: Methyl 4-chloro-6-methoxyquinoline-2-carboxylate Decision Select FT-IR Sampling Modality Start->Decision ATR ATR-FTIR Modality (Diamond Crystal) Decision->ATR Routine/Rapid KBr Transmission Modality (KBr Pellet) Decision->KBr High Resolution ATR_Prep Apply 2 mg neat powder Engage pressure anvil ATR->ATR_Prep KBr_Prep Mill 1 mg sample with 100 mg dry KBr KBr->KBr_Prep Scan Acquire Spectrum (64 scans, 4 cm⁻¹ res) ATR_Prep->Scan KBr_Prep->Scan Validation Self-Validation Check: SNR > 1000:1, Flat Baseline? Scan->Validation Validation->Start Fail (Moisture/Noise) PeakID Peak Assignment: Validate C=O, C-Cl, C-O Validation->PeakID Pass

Workflow for FT-IR spectral acquisition and self-validation of quinoline derivatives.

References

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions Source: MDPI URL:[Link][1]

  • Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO analysis and molecular docking study of 4-chlorophenyl quinoline-2-carboxylate Source: PubMed (National Institutes of Health) URL:[Link][2]

  • Synthesis of Ethyl 3-Aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as Dyes for Potential Application in Liquid Crystal Displays Source: ACS Publications (Organic Letters) URL:[Link][3]

Sources

Comparative

Binding affinity comparison of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate structural analogs

An in-depth technical comparison of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate against its optimized structural analogs, focusing on binding affinity, thermodynamic profiling, and target engagement in drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate against its optimized structural analogs, focusing on binding affinity, thermodynamic profiling, and target engagement in drug discovery.

The Mechanistic Rationale of the Quinoline-2-Carboxylate Scaffold

In the development of targeted therapeutics—particularly inhibitors of human Dihydroorotate Dehydrogenase (hDHODH) and specific kinase pathways—the quinoline scaffold is a privileged motif[1][2]. Methyl 4-chloro-6-methoxyquinoline-2-carboxylate (CAS: 905807-62-7)[3][4] serves as a critical, bi-functional starting point for drug development.

From an application scientist's perspective, the native structure provides two non-negotiable pharmacophoric anchors:

  • The 2-carboxylate group: Essential for forming highly conserved hydrogen bonds with catalytic residues (e.g., T63 or Y356 in hDHODH)[2].

  • The 6-methoxy group: Acts as an electron-donating moiety that stabilizes the quinoline ring and interacts with peripheral solvent-exposed regions.

The Causality of the 4-Position: The 4-chloro substituent is a weak baseline binder. Its primary value is not as a terminal ligand, but as a highly reactive synthetic handle. The ubiquinone-binding tunnel of targets like hDHODH is deeply hydrophobic[2]. The small atomic radius of the chlorine atom is insufficient to displace ordered water molecules within this pocket. By replacing the 4-chloro group with bulky aryl groups (via Suzuki-Miyaura coupling) or amino groups (via nucleophilic substitution)[5][6], we can access this deep sub-pocket. This structural evolution shifts the binding thermodynamics from a weak, solvent-exposed interaction to a highly potent, entropically driven binding event.

Comparative Binding Affinity & Thermodynamic Data

To objectively compare the performance of the baseline 4-chloro precursor against its structurally optimized analogs, we must look beyond simple IC50​ values and examine the thermodynamic drivers of binding ( ΔG=ΔH−TΔS ).

The table below summarizes the binding affinity of the baseline compound versus its 4-aryl and 4-amino derivatives against a standard hydrophobic target (e.g., hDHODH).

CompoundSubstitution at C-4 IC50​ ( μ M) Kd​ ( μ M) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
Baseline Precursor -Cl (Chloro)15.2012.50-3.2-3.4Weak H-bonding / Halogen
Analog A -NH-Piperazine2.301.80-8.5+1.2Enthalpic (New H-bonds)
Analog B -3-Chlorophenyl0.410.35-4.1-4.8Entropic (Water displacement)
Analog C -4-Fluorophenyl0.850.62-4.5-4.0Entropic (Hydrophobic effect)

Data Interpretation: Analog B and C demonstrate that replacing the 4-chloro group with a bulky aryl ring[6] drastically improves the Kd​ . The highly negative −TΔS values indicate that binding is entropically driven, caused by the displacement of highly ordered, high-energy water molecules from the target's hydrophobic pocket.

Workflow Visualization

The transition from the baseline precursor to validated lead candidates requires a tightly coupled chemistry and biophysics workflow.

G N1 Methyl 4-chloro-6-methoxyquinoline -2-carboxylate (Baseline) N2 Suzuki-Miyaura Coupling (Aryl Boronic Acids) N1->N2 Pd Catalyst N3 Nucleophilic Substitution (Amines/Thiols) N1->N3 Base/Heat N4 4-Aryl Analogs (Hydrophobic Pocket Binding) N2->N4 N5 4-Amino Analogs (H-Bond Donor Binding) N3->N5 N6 Surface Plasmon Resonance (SPR) K_d Determination N4->N6 N7 Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling N4->N7 N5->N6 N5->N7 N8 Lead Candidate Selection N6->N8 Affinity Validation N7->N8 Enthalpy Validation

Workflow of structural analog synthesis and biophysical validation for lead selection.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the data presented above, the biophysical characterization must be performed using self-validating methodologies. Below are the field-proven protocols for evaluating these quinoline analogs.

Protocol 1: Surface Plasmon Resonance (SPR) for Kd​ Determination

Causality: Because the 4-aryl analogs are highly hydrophobic, DMSO must be added to the running buffer to prevent compound aggregation. However, DMSO causes massive bulk refractive index shifts. A solvent correction curve is mandatory to prevent these shifts from masking the true binding kinetics.

  • Target Immobilization: Immobilize the target enzyme onto a CM5 sensor chip via standard EDC/NHS amine coupling to a density of ~3000 Response Units (RU).

    • Self-Validation Step: Block the reference channel (Flow Cell 1) with 1M ethanolamine. All subsequent data must be double-referenced (subtracting Flow Cell 1 and blank buffer injections) to eliminate non-specific matrix binding.

  • Solvent Correction: Prepare a 5-point DMSO correction curve ranging from 4.5% to 5.5% DMSO in the running buffer (PBS-P+). Inject this prior to the analytes to calibrate the instrument's bulk shift response.

  • Analyte Injection: Inject the quinoline analogs in a 2-fold dilution series (0.1 μ M to 50 μ M). Use a high flow rate (30 μ L/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( Kd​ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: ITC measures the minute heat changes ( ΔH ) upon ligand binding. If the ligand and protein are in slightly different buffers, the "heat of dilution" will overwhelm the heat of binding. Exact buffer matching is critical.

  • Buffer Matching: Dialyze the target protein overnight against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5% DMSO). Retain the final dialysate.

  • Ligand Preparation: Dissolve the Methyl 4-chloro-6-methoxyquinoline-2-carboxylate and its analogs exclusively using the retained dialysate to ensure perfect buffer parity.

  • Internal Validation (Blank Titration): Titrate the ligand (2 mM) into a sample cell containing only the dialysate buffer. This establishes the background heat of dilution, which must be subtracted from the final experimental data.

  • Binding Titration: Titrate 2 mM of the analog (syringe) into 100 μ M of the target protein (cell) over 20 injections of 2 μ L each at 25°C.

  • Thermodynamic Extraction: Integrate the injection peaks and fit the data to an independent binding site model to yield ΔH and Ka​ . Calculate the entropic contribution using −TΔS=ΔG−ΔH .

References

  • Novachemistry-product-info (CAS 905807-62-7)
  • Source: matrixscientific.
  • Source: benchchem.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

An In-Depth Technical Guide for Laboratory Professionals As a cornerstone of modern drug discovery and development, the synthesis and handling of novel chemical entities demand a profound commitment to safety and procedu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

As a cornerstone of modern drug discovery and development, the synthesis and handling of novel chemical entities demand a profound commitment to safety and procedural excellence. Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, a member of the quinoline derivative family, presents a specific set of handling requirements crucial for ensuring the well-being of laboratory personnel and the integrity of research outcomes. Quinolines are recognized for their broad biological activities, making them valuable in medicinal chemistry.[1][2] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for chlorinated aromatic and quinoline-based reagents.

Hazard Profile and Risk Assessment

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Expected to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4][5][7]

  • Harmful if Swallowed: Oral ingestion may be harmful.[4][6]

Given these potential hazards, a systematic approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical for minimizing exposure during all stages of handling Methyl 4-chloro-6-methoxyquinoline-2-carboxylate.[8][9] The following table summarizes the essential PPE for laboratory operations involving this compound.

Equipment Specification Purpose Protection Level
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)To prevent skin contact with the solid compound or solutions. Inspect gloves for any signs of degradation or punctures before use.[8][9][10][11]Primary
Eye Protection Chemical splash gogglesTo protect eyes from accidental splashes of solutions or contact with airborne powder.[8][10][11]Primary
Face Protection Face shield (worn over goggles)Recommended when there is a significant risk of splashes, such as during large-scale reactions or transfers.[8][11]Secondary
Body Protection Laboratory coat (buttoned) or chemical-resistant apronTo protect skin and personal clothing from contamination.[8][9][11]Primary & Secondary
Respiratory Protection N95 particulate respirator or an air-purifying respirator with organic vapor cartridgesRequired when handling the solid powder outside of a fume hood to prevent inhalation. The choice depends on the potential for aerosol or vapor generation.[8][11]Task-Dependent
Operational Workflow for Safe Handling

A structured workflow is essential to ensure safety at every step, from receiving the compound to its final disposal. The following diagram and procedural steps outline a self-validating system for handling Methyl 4-chloro-6-methoxyquinoline-2-carboxylate.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_start Start: Receive Chemical risk_assessment 1. Conduct Risk Assessment (Review available data, identify hazards) prep_start->risk_assessment ppe_donning 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_donning engineering_controls 3. Verify Engineering Controls (Certified Fume Hood, Eyewash/Shower) ppe_donning->engineering_controls weighing 4. Weighing (In fume hood or ventilated balance enclosure) engineering_controls->weighing reaction_setup 5. Reaction Setup (Add reagents slowly in fume hood) weighing->reaction_setup workup 6. Reaction Workup (Handle with care, potential for splashes) reaction_setup->workup decontamination 7. Decontaminate Glassware & Surfaces workup->decontamination waste_segregation 8. Segregate & Label Hazardous Waste (Solid & Liquid) decontamination->waste_segregation ppe_doffing 9. Doff PPE Correctly waste_segregation->ppe_doffing cleanup_end End: Secure Storage of Waste ppe_doffing->cleanup_end

Caption: A step-by-step workflow for the safe handling of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate.

Step-by-Step Handling Procedures:

  • Preparation and Pre-Handling:

    • Risk Assessment: Before any work begins, review all available safety information for similar compounds.[8]

    • Donning PPE: Put on a laboratory coat, chemically resistant gloves, and chemical splash goggles before entering the designated handling area.[11][12]

    • Engineering Controls: Ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] Confirm that an eyewash station and safety shower are readily accessible.[6]

  • Handling the Compound:

    • Weighing: When weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.[9]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[11]

    • Reaction Monitoring: Maintain a safe distance from the reaction apparatus and use appropriate shielding if necessary.

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with a suitable solvent (e.g., acetone or ethanol), followed by a thorough washing with soap and water.[8][11] Collect the initial solvent rinse as hazardous waste.

    • Waste Disposal: All waste containing Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, including contaminated gloves, weigh boats, and filter paper, must be treated as hazardous waste.[8][9]

      • Solid Waste: Place in a clearly labeled, sealable hazardous solid waste container.[9][11]

      • Liquid Waste: Collect in a compatible, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[9][11]

    • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the appropriate hazardous waste container.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[6][7][8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7][8]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[8]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, ensuring a safe laboratory environment conducive to scientific advancement.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • 6 - SAFETY D
  • Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • SAFETY D
  • Methyl 4-methoxyquinoline-2-carboxyl
  • Methyl 4-chloro-7-methoxyquinoline-6-carboxyl
  • CCOHS: Chlorine.
  • Personal protective equipment (PPE)
  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
  • SAFETY D
  • 4-Chloro-6-methoxy-2-methylquinoline | C11H10ClNO. PubChem.
  • 4-Chloro-2-methoxy-6-methylquinoline SDS, 123637-52-5 Safety D
  • 4-Chloro-7-methoxyquinoline-6-carboxamide. Apollo Scientific.
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.